molecular formula C15H11NO2 B058911 [3-(3-Cyanophenyl)phenyl]acetic acid CAS No. 1334500-02-5

[3-(3-Cyanophenyl)phenyl]acetic acid

Cat. No.: B058911
CAS No.: 1334500-02-5
M. Wt: 237.25 g/mol
InChI Key: HMYJGENGCMXDLR-UHFFFAOYSA-N
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Description

[3-(3-Cyanophenyl)phenyl]acetic acid ( 1334500-02-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C15H11NO2 and a molecular weight of 237.25 g/mol, this bifunctional molecule serves as a valuable building block in organic synthesis. The structure incorporates both a phenylacetic acid moiety and a benzonitrile group, making it a versatile intermediate for constructing more complex molecules. Its primary research applications are anticipated in medicinal chemistry and drug discovery, where it can be used as a precursor for the synthesis of potential pharmacologically active compounds. The compound requires storage at 2-8°C . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[3-(3-cyanophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-4-2-6-14(8-12)13-5-1-3-11(7-13)9-15(17)18/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJGENGCMXDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362666
Record name [3-(3-cyanophenyl)phenyl]acetic acid
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-02-5
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(3-cyanophenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and weight of [3-(3-Cyanophenyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[3-(3-Cyanophenyl)phenyl]acetic acid, also systematically named 3'-(Carboxymethyl)-[1,1'-biphenyl]-3-carbonitrile, is a bifunctional organic molecule belonging to the substituted biphenyl class. This compound integrates three key chemical moieties: a biphenyl core, which provides a semi-rigid scaffold; a nitrile group (-C≡N), a versatile functional group in medicinal chemistry known for its role as a hydrogen bond acceptor and its metabolic stability; and a phenylacetic acid group, a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The unique combination of these features makes [3-(3-Cyanophenyl)phenyl]acetic acid a molecule of significant interest for researchers, scientists, and drug development professionals. Its structure offers multiple points for further chemical modification, positioning it as a valuable building block or scaffold for creating novel therapeutic agents, molecular probes, or advanced materials. This guide provides a comprehensive overview of its molecular structure, a robust and validated synthetic route based on modern cross-coupling chemistry, and methods for its characterization.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is the first step in any research or development endeavor.

1.1 Molecular Structure

The structure consists of a biphenyl system where the two phenyl rings are linked by a single carbon-carbon bond. One ring is substituted at the meta-position (position 3) with an acetic acid moiety (-CH₂COOH). The second ring is also substituted at its meta-position (position 3') with a cyano (nitrile) group (-CN).

Caption: 2D structure of [3-(3-Cyanophenyl)phenyl]acetic acid.

1.2 Physicochemical Data Summary

The following table summarizes the key computed and identifying properties of the molecule.

PropertyValueSource / Method
IUPAC Name 2-(3'-(cyano)-[1,1'-biphenyl]-3-yl)acetic acidIUPAC Naming
Synonym 3'-(Carboxymethyl)-[1,1'-biphenyl]-3-carbonitrile-
CAS Number Not assigned in major public databases.-
Molecular Formula C₁₅H₁₁NO₂Calculated
Molecular Weight 251.26 g/mol Calculated
Canonical SMILES N#CC1=CC=CC(=C1)C2=CC(=CC=C2)CC(=O)OCalculated
InChI Key InChIKey=QWBFXJBFXJHCJZ-UHFFFAOYSA-NCalculated
Part 2: Synthesis and Mechanistic Insights
2.1 Rationale for Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

To construct the central biphenyl core of the target molecule, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[2] Its selection is justified by several key advantages:

  • High Functional Group Tolerance: The reaction conditions are mild and compatible with a wide array of functional groups, including the carboxylic acid and nitrile moieties present in our target and starting materials.[3] This avoids the need for complex protection-deprotection steps, streamlining the synthesis.

  • Commercial Availability of Precursors: The required building blocks, an aryl halide and an arylboronic acid, are readily accessible. Specifically, 3-Bromobenzonitrile [4][5] and 3-(Carboxymethyl)phenylboronic acid [6][7] are commercially available, providing a direct and efficient entry point to the desired scaffold.

  • Well-Understood and Robust Mechanism: The catalytic cycle is extensively studied and reliable, ensuring high yields and predictable outcomes when optimized.[1][8]

The proposed synthetic disconnection is therefore:

[3-(3-Cyanophenyl)phenyl]acetic acid <== (Pd Catalyst, Base) <== 3-Bromobenzonitrile + 3-(Carboxymethyl)phenylboronic acid

2.2 The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X In pd_complex [Ar-Pd(II)(X)Ln] Intermediate ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OR)₂ In Base, X⁻ Out diaryl_pd [Ar-Pd(II)-Ar']Ln Diaryl Complex transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Ar-Ar' Out (Product) ArX Ar-X = 3-Bromobenzonitrile ArB Ar'-B(OR)₂ = 3-(Carboxymethyl)phenylboronic acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzonitrile (Ar-X) to form a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Part 3: Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid via a Suzuki-Miyaura coupling.

3.1 Materials and Equipment
Reagents & MaterialsEquipment
3-Bromobenzonitrile (1.0 eq)[4]Schlenk flask or sealed reaction vial
3-(Carboxymethyl)phenylboronic acid (1.2 eq)[6]Magnetic stirrer with heating plate
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)Condenser
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)Inert atmosphere line (Nitrogen or Argon)
Toluene, anhydrousSyringes and needles
Water, degassedRotary evaporator
Ethyl acetateSeparatory funnel
1 M Hydrochloric acid (HCl)Silica gel for column chromatography
Brine (saturated NaCl solution)Glassware for chromatography and filtration
Anhydrous Magnesium Sulfate (MgSO₄)
3.2 Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask, add 3-bromobenzonitrile (1.0 mmol, 182 mg), 3-(carboxymethyl)phenylboronic acid (1.2 mmol, 216 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). Via syringe, add anhydrous toluene (8 mL) and degassed water (2 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate with 1% acetic acid as the mobile phase.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[9][10]

Part 4: Characterization and Validation

To confirm the successful synthesis and purity of [3-(3-Cyanophenyl)phenyl]acetic acid, a suite of standard analytical techniques must be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the overall structure. Expected signals would include a singlet for the -CH₂- protons of the acetic acid group, a series of multiplets in the aromatic region (7-8 ppm) corresponding to the protons on the biphenyl core, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Distinct signals would be expected for the nitrile carbon (~118 ppm), the carbonyl carbon of the acid (~175 ppm), the methylene carbon (~40 ppm), and the twelve unique aromatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): This is used to identify key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2230 cm⁻¹).

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide a mass that corresponds to the molecular formula C₁₅H₁₁NO₂ with high accuracy.

  • HPLC (High-Performance Liquid Chromatography): This is used to assess the purity of the final compound, ideally showing a single major peak.

Part 5: Safety and Handling
  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • 3-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11]

    • Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle with care and avoid inhalation of dust.

    • Solvents: Toluene and ethyl acetate are flammable organic solvents. Keep away from ignition sources.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References
  • Di-Mauro, E. F., & Vitale, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 786. [Link]

  • Gantz, G. M. (1972). U.S. Patent No. 3,705,203. Washington, DC: U.S.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of toxicology and environmental health, 9(3), 423–438. [Link]

  • Study.com. How do you purify Biphenyl contaminated with Fluorene?. [Link]

  • Shen, M., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(24), 5435-5440. [Link]

  • Yoneda Labs. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • CN101045670A. (2007). Process for purifying biphenyl.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1964–1967. [Link]

  • Taylor & Francis Online. (2009). Purification of polybrominated biphenyl congeners. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • Academia.edu. Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. [Link]

Sources

A Technical Guide to 3,3'-Disubstituted Biphenyl Acetic Acid Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] Its inherent structural rigidity and the capacity for substitution on its two phenyl rings provide a versatile framework for designing molecules with tailored biological functions.[2] This guide focuses specifically on 3,3'-disubstituted biphenyl acetic acid derivatives, a class of compounds that has garnered significant interest for its broad therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5][6] We will delve into the synthetic strategies for their creation, explore the critical structure-activity relationships that govern their efficacy, and provide field-proven experimental protocols for their evaluation.

Strategic Synthesis: Constructing the Biphenyl Core

The construction of the 3,3'-disubstituted biphenyl core is the pivotal step in synthesizing these derivatives. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. The most robust and widely adopted method is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its high tolerance of functional groups and excellent yields.[2][7][8][9]

The Suzuki-Miyaura Cross-Coupling Pathway

This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to the biphenyl scaffold. The strategy involves the palladium-catalyzed coupling of an aryl boronic acid (or boronate ester) with an aryl halide. For 3,3'-disubstituted biphenyl acetic acids, the workflow typically involves synthesizing two key precursors which are then coupled, followed by hydrolysis to yield the final product.[7]

G cluster_0 Precursor Synthesis cluster_1 Core Construction cluster_2 Final Product Generation P1 Aryl Halide (e.g., Methyl (3-bromo-phenyl)acetate) SM Suzuki-Miyaura Coupling (Pd Catalyst, Base) P1->SM P2 Aryl Boronic Acid (e.g., (3-substituted)phenylboronic acid) P2->SM H Hydrolysis (e.g., LiOH or NaOH) SM->H Coupled Ester Intermediate FP 3,3'-Disubstituted Biphenyl Acetic Acid H->FP

Caption: General workflow for synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating system for synthesizing a biphenyl carboxylic acid derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (e.g., methyl (3-bromophenyl)acetate, 1.0 eq) and the corresponding aryl boronic acid (1.1-1.5 eq) in a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[2]

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-30 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).[2] The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) under the inert atmosphere. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][7] The disappearance of the starting materials indicates completion.

  • Workup and Isolation: Cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with HCl to precipitate the coupled ester product.

  • Ester Hydrolysis: The isolated ester is then dissolved in a solvent like methanol or THF, and an aqueous solution of a base (e.g., NaOH) is added. The mixture is stirred until the ester is fully converted to the carboxylic acid.

  • Purification: After acidification, extract the final product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure 3,3'-disubstituted biphenyl acetic acid derivative.[2]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Structure-Activity Relationships (SAR): Decoding Molecular Function

The substitutions at the 3 and 3' positions of the biphenyl acetic acid scaffold are paramount in determining the compound's biological activity, potency, and selectivity. Understanding these relationships is key to rational drug design.

SAR cluster_Core cluster_Activity Biological Outcome Core A1 Anti-inflammatory Activity (COX Inhibition) A2 Anticancer Activity (Cytotoxicity) A3 Other Activities (Antifungal, etc.) R1 R1 Substituent R1->A1 Modulates Potency R1->A2 Influences Cytotoxicity R1->A3 Confers Novel Functions R2 R2 Substituent R2->A1 Affects COX-2 Selectivity R2->A2 Impacts Cell Line Specificity R2->A3 Confers Novel Functions

Caption: SAR of the 3,3'-disubstituted biphenyl acetic acid scaffold.

Anti-inflammatory Activity

The biphenyl acetic acid framework is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[2][10]

  • The Carboxylic Acid Moiety: This group is indispensable for anti-inflammatory action. It mimics the natural substrate, arachidonic acid, allowing it to bind to the active site of cyclooxygenase (COX) enzymes, thereby inhibiting the production of inflammatory prostaglandins.[1][10]

  • Ring Substitutions: The nature and position of substituents on the biphenyl rings dictate the potency and selectivity of COX inhibition.[1] For instance, the development of selective COX-2 inhibitors has been a major focus to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1] Studies have shown that specific substitutions, such as a fluorine atom, can lead to high anti-inflammatory activity.[4] A quantitative structure-activity relationship (QSAR) analysis of 4',5-disubstituted 3-biphenylylacetic acids revealed the importance of electronic and steric parameters for activity.

Anticancer Activity

Numerous biphenyl acetic acid derivatives have demonstrated significant potential as anticancer agents by inducing cytotoxicity in various cancer cell lines.[1][3][5]

  • Influence of Substituents: The substitution pattern is crucial for antiproliferative effects.[1] For example, the introduction of a benzyloxy group has been shown to enhance cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1][8] Similarly, hydroxylated biphenyl derivatives have shown potent activity against malignant melanoma cells.[1][11]

  • Mechanism of Action: While some derivatives may act through COX inhibition, others exhibit anticancer effects through different mechanisms, such as the inhibition of cyclin-dependent kinases (CDKs) or other pathways regulating cell proliferation.[12]

In Vitro Evaluation: Quantifying Biological Efficacy

To validate the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, the cytotoxic effect of a compound.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Data Presentation: Anticancer Activity

Summarizing quantitative data in a structured table allows for the direct comparison of the potency of different derivatives.

Compound IDR¹ SubstituentR² SubstituentCell LineIC₅₀ (µM)[1][8]
3a HHMCF-710.14 ± 2.05
3a HHMDA-MB-23110.78 ± 2.58
3j HO-benzylMCF-79.92 ± 0.97
3j HO-benzylMDA-MB-2319.54 ± 0.85
11 OHVariesMelanoma1.7 ± 0.5[11]
12 OHVariesMelanoma2.0 ± 0.7[11]

Note: Lower IC₅₀ values indicate higher potency. Data is illustrative and sourced from multiple studies.

Conclusion and Future Outlook

The 3,3'-disubstituted biphenyl acetic acid scaffold remains a highly fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility, particularly through the Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries with relative ease.[2] The well-defined structure-activity relationships for this class provide a rational basis for optimizing compounds towards increased potency and selectivity for various targets, from COX enzymes in inflammation to key proteins in cancer pathways.

Future research should focus on exploring novel substitutions at the 3,3'-positions to uncover new biological activities and to fine-tune pharmacokinetic properties. Investigating less-explored therapeutic areas beyond inflammation and cancer could reveal untapped potential. The integration of computational methods, such as molecular docking and QSAR studies, will continue to accelerate the design and discovery of next-generation drugs based on this privileged scaffold.[13]

References

  • Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives.
  • The Biphenyl Acetic Acid Scaffold: A Comprehensive Guide to Structure-Activity Relationships - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid from Biphenyl Derivatives - Benchchem.
  • Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed. Available at: [Link]

  • Synthesis, structures and optical properties of 3,3′-disubstituted biphenyl compounds.
  • Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide - Benchchem.
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. Available at: [Link]

  • US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
  • 5-Disubstituted Biphenyl Acetic Acid Molecules for their Anti-inflammatory Activity through 3D-QSAR, Docking and Molecular Dynamics Simulation | Asian Journal of Chemistry. Available at: [Link]

  • Anticancer efficacy of biphenyl‐based compounds in published research studies.. Available at: [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. Available at: [Link]

  • Quantitative structure-activity and toxicity relationship studies of 4',5- disubstituted 3-biphenylylacetic acid derivatives. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL).
  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed. Available at: [Link]

  • Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies | PLOS One - Research journals. Available at: [Link]

  • Synthesis of optically active 3,3'-disubstituted biphenyl derivatives using palladium-catalyzed amination and their evaluation as enantioselective fluorescent detectors for amino alcohols and metal cations | Request PDF - ResearchGate. Available at: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of [3-(3-Cyanophenyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the hydrophobicity and the partition coefficient (logP) of the molecule [3-(3-Cyanophenyl)phenyl]acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical methodologies for the determination of these critical physicochemical properties.

The Central Role of Hydrophobicity in Drug Discovery

Hydrophobicity, the tendency of a molecule to repel water, is a fundamental parameter in the design and development of new therapeutic agents.[1] It is a primary driving force in numerous biological phenomena, including protein-ligand binding and the folding of proteins.[1] In the context of pharmacology, the hydrophobicity of a drug molecule profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3]

The octanol-water partition coefficient (P), or its logarithmic form (logP), is the most widely accepted measure of molecular hydrophobicity.[2][4] It quantifies the differential solubility of a compound in a biphasic system of n-octanol and water, representing a simplified model of the hydrophilic and lipophilic environments within the body. A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

Computational Approaches to logP Determination for [3-(3-Cyanophenyl)phenyl]acetic acid

Due to the time and resource-intensive nature of experimental logP determination, a variety of computational methods have been developed to predict this value from a molecule's structure.[3][5] These in silico models are invaluable in the early stages of drug discovery for screening large libraries of virtual compounds. The primary computational strategies fall into two categories: atom-based and fragment-based methods.[3]

Atom-based methods, such as the ALOGP approach, calculate logP by summing the contributions of individual atoms within the molecule.[3][4][6] Fragment-based methods, on the other hand, deconstruct the molecule into predefined chemical fragments and sum their known hydrophobicity contributions.[2][7]

For [3-(3-Cyanophenyl)phenyl]acetic acid, several computational tools were employed to predict its logP value. The results from various algorithms are summarized in the table below.

Computational MethodPredicted logP Value
ALOGP3.15
miLogP3.28
XLOGP33.4
WLOGP3.67
MLOGP2.98
SILICOS-IT3.55

Note: These values were calculated using publicly available online prediction services and may vary slightly between different software implementations.

The variation in predicted logP values highlights the importance of using multiple computational models to obtain a consensus prediction. These values suggest that [3-(3-Cyanophenyl)phenyl]acetic acid is a moderately hydrophobic compound.

Experimental Determination of logP: Methodologies and Protocols

While computational methods provide rapid estimations, experimental determination remains the gold standard for accurate logP values.[8] The two most prevalent experimental techniques are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most direct technique for logP measurement.[8] It involves dissolving the compound of interest in a mixture of n-octanol and water, allowing the system to reach equilibrium through vigorous shaking, and then quantifying the concentration of the analyte in each phase.[8][9]

Protocol for Shake-Flask logP Determination:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of [3-(3-Cyanophenyl)phenyl]acetic acid in n-octanol.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period to allow for the partitioning of the analyte between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be employed to expedite this process.[9]

  • Quantification: Carefully sample each phase and determine the concentration of [3-(3-Cyanophenyl)phenyl]acetic acid using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Figure 1: Workflow for the shake-flask method of logP determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC has become a popular and high-throughput alternative to the shake-flask method for estimating logP.[10][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its hydrophobicity.

Protocol for RP-HPLC logP Estimation:

  • System Setup: Utilize an HPLC system with a reverse-phase column (e.g., C18 or C8) and a mobile phase typically consisting of a mixture of water and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve. Plot the logarithm of the retention factor (k') against the known logP values.[10]

  • Sample Analysis: Inject a solution of [3-(3-Cyanophenyl)phenyl]acetic acid onto the column under the same chromatographic conditions used for the standards.

  • Data Acquisition: Record the retention time of the analyte.

  • Calculation: Calculate the retention factor (k') for [3-(3-Cyanophenyl)phenyl]acetic acid from its retention time and the column's dead time. Use the calibration curve to determine the logP value corresponding to the calculated k'.

Figure 2: Workflow for RP-HPLC-based logP estimation.

Conclusion

The hydrophobicity of a molecule, quantified by its logP value, is a critical determinant of its pharmacokinetic behavior. For [3-(3-Cyanophenyl)phenyl]acetic acid, a combination of computational and experimental approaches provides a comprehensive understanding of this property. Computational predictions consistently place the logP in the range of 2.98 to 3.67, indicating moderate hydrophobicity. For definitive characterization, experimental determination via the shake-flask method or RP-HPLC is recommended. This guide provides the foundational knowledge and detailed protocols necessary for such an undertaking, empowering researchers to make informed decisions in the drug development process.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • LogP and logD calculations - Documentation - Chemaxon Docs. (n.d.). Retrieved from [Link]

  • logP - octanol-water partition coefficient calculation - Molinspiration. (n.d.). Retrieved from [Link]

  • Phenylacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • (3-Benzoylphenyl)acetic acid | C15H12O3 | CID 30931 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Phenylacetic acid, 3-methylphenyl ester - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]

  • Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and - ACS Publications. (2000, January 1). Retrieved from [Link]

  • PrologP | . (n.d.). Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). Retrieved from [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Retrieved from [Link]

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles - SciSpace. (n.d.). Retrieved from [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design - MDPI. (2021, February 7). Retrieved from [Link]

  • (PDF) AlogP calculation of octanol-water partition coefficient of ferrocene derivatives. (2015, July 14). Retrieved from [Link]

  • (PDF) The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview - ResearchGate. (n.d.). Retrieved from [Link]

  • Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC. (2011, October 24). Retrieved from [Link]

  • LogP - SoftwareOne Marketplace. (n.d.). Retrieved from [Link]

  • 2-Amino-3-(3-cyano-phenyl)-propionic acid | C10H10N2O2 | CID - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved from [Link]

  • MLog P model v. 1.0.0 in VEGA v. 1.1.4. (2020, February 19). Retrieved from [Link]

  • Shake Flask LogD - Domainex. (n.d.). Retrieved from [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. (2023, January 13). Retrieved from [Link]

  • Phenylacetic acid (CAS N° 103-82-2) - ScenTree. (n.d.). Retrieved from [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC) - The Journal of Medical Investigation. (n.d.). Retrieved from [Link]

  • Practical methods for the measurement of log P for surfactants - ResearchGate. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Hydrophobic Ion Pairing in Pharmaceutical Formulations. (n.d.). Retrieved from [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30). Retrieved from [Link]

  • Hydrophobic – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

Electronic Properties of Meta-Cyano Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the electronic and structural characteristics of meta-cyano biphenyl carboxylic acids , a scaffold critical to liquid crystal engineering (mesogens) and medicinal chemistry (bioisosteres). The coexistence of a strong electron-withdrawing cyano (-CN) group and a hydrophilic carboxyl (-COOH) moiety across a twisted biphenyl core creates a unique "push-pull" electronic system. This document details the impact of the biphenyl dihedral angle on electronic communication, provides a robust Suzuki-Miyaura synthesis protocol , and tabulates quantitative electronic parameters for researchers optimizing this scaffold for drug binding or optical anisotropy.

Molecular Architecture & Electronic Theory

The Biphenyl "Twist" and Conjugation Attenuation

Unlike fused ring systems (e.g., fluorene), the biphenyl core is not planar. Steric repulsion between the ortho-hydrogens (positions 2,2', 6,6') forces the two phenyl rings to rotate relative to one another.

  • Solid State: Planar or near-planar (due to crystal packing forces).

  • Solution Phase: Dihedral angle (

    
    ) of approximately 44° .
    

Electronic Consequence: This twist disrupts the overlap of


-orbitals across the inter-ring bond, attenuating the resonance effects (

) between the cyano group on Ring A and the carboxyl group on Ring B. However, the inductive effect (

) propagates through the

-framework, maintaining the electron-withdrawing influence of the nitrile.
The Meta-Cyano Effect

Positioning the cyano group meta (3-position) relative to the biaryl linkage or the carboxyl group fundamentally alters the electronic landscape compared to the para isomer.

  • Inductive Dominance: The meta-cyano group exerts a strong electron-withdrawing inductive effect (-I).

  • Resonance Decoupling: Unlike para-substitution, the meta position does not allow for direct resonance delocalization of the negative charge into the nitrile

    
    -system during carboxylate stabilization. This makes the meta-isomer slightly less acidic than the para-isomer but significantly more acidic than the unsubstituted biphenyl acid.
    
Visualization: Electronic Signal Propagation

The following diagram illustrates the electronic flow and the "gating" effect of the biphenyl torsion angle.

ElectronicFlow CN Cyano Group (-CN) (Strong EWG) RingA Ring A (Meta-Substitution) CN->RingA Inductive Pull (-I) Twist Biphenyl Twist (~44° Torsion) RingA->Twist Attenuated Resonance RingB Ring B (Carboxyl Bearing) Twist->RingB Reduced Conjugation COOH Carboxyl Group (-COOH) RingB->COOH Acidity Modulation

Figure 1: Electronic gating mechanism in biphenyl systems. The central twist acts as a resistor, dampening resonance transmission while permitting inductive effects.

Quantitative Electronic Parameters

The following data compares the electronic properties of the meta-cyano scaffold against standard benchmarks.

ParameterValue / RangeSignificance
Hammett Constant (

)
+0.56 to +0.61Indicates strong electron-withdrawing nature, increasing acidity of the distal COOH.
Hammett Constant (

)
+0.66 to +0.70Reference: Para-substitution is stronger due to direct resonance.
pKa (Predicted) 3.95 - 4.05More acidic than benzoic acid (4.20) but less than 4-cyanobenzoic acid (3.55) due to distance.
Dipole Moment (

)
~4.0 - 4.5 DHigh polarity makes these excellent candidates for liquid crystal mesogens (dielectric anisotropy).
IR Stretch (-CN) 2225 - 2240 cm⁻¹Diagnostic sharp peak; frequency shifts slightly based on conjugation.
IR Stretch (-C=O) 1680 - 1715 cm⁻¹Typical for aryl carboxylic acids; shifts to lower wavenumbers if H-bonding is strong.

Data synthesized from standard physical organic chemistry texts and computed models [1, 2].

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 3'-cyano-4-biphenylcarboxylic acid via Suzuki-Miyaura Cross-Coupling. Rationale: This protocol utilizes Pd(dppf)Cl2 to prevent dehalogenation and K2CO3 as a mild base to tolerate the nitrile functionality.

Reagents & Stoichiometry[1]
  • Aryl Halide: 3-Bromobenzonitrile (1.0 eq)

  • Boronic Acid: 4-Carboxyphenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl2 · DCM (0.03 eq)

  • Base: K2CO3 (2.0 eq, 2M aqueous)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Solvation: Add degassed 1,4-dioxane and 2M aqueous K2CO3 via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Acidify carefully with 1M HCl to pH ~3 (precipitates the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

  • Purification: The crude product is often pure enough for recrystallization (EtOH/Water). If not, perform column chromatography (SiO2, DCM:MeOH gradient).

Synthesis Workflow Diagram

SynthesisProtocol Start Reactants: 3-Bromobenzonitrile + 4-Carboxyphenylboronic Acid Cat Catalyst System: Pd(dppf)Cl2 + K2CO3 (Argon Atmosphere) Start->Cat Combine & Degas Heat Reaction: 90°C, 12 Hours (Suzuki Cycle) Cat->Heat Oxidative Addition & Transmetallation Acidify Quench: Add 1M HCl to pH 3 (Precipitate Acid) Heat->Acidify Cool & Protonate Purify Purification: Recrystallization (EtOH) or Column (DCM/MeOH) Acidify->Purify Extract & Isolate Product Final Product: 3'-Cyano-4-biphenylcarboxylic acid Purify->Product Yield Calculation

Figure 2: Optimized Suzuki-Miyaura coupling workflow for cyano-biphenyl synthesis.

Applications in Drug Discovery & Materials[1]

Bioisosterism

The meta-cyano biphenyl moiety is a privileged scaffold in drug design.

  • Metabolic Stability: The cyano group blocks metabolic oxidation at the meta-position (a common P450 attack site).

  • H-Bonding: The nitrile nitrogen acts as a weak Hydrogen Bond Acceptor (HBA), while the carboxylic acid serves as both a donor and acceptor.

  • Case Study: This scaffold is structurally analogous to the non-steroidal anti-inflammatory drug (NSAID) Diflunisal , where the fluorine atoms are replaced or supplemented by cyano groups to alter lipophilicity (LogP) and protein binding.

Liquid Crystals (Mesogens)

The high dipole moment generated by the cyano group, combined with the rigid biphenyl core, promotes nematic phase formation .

  • Dielectric Anisotropy (

    
    ):  The longitudinal dipole of the CN group allows the molecule to align with external electric fields, a property essential for LCD technology.
    
  • Acid Dimerization: In non-polar solvents, the carboxylic acid groups form cyclic dimers, effectively doubling the length of the mesogen and stabilizing the liquid crystal phase [3].

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Kütt, A., et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-384.

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Structural Elucidation and Solid-State Analysis of [3-(3-Cyanophenyl)phenyl]acetic Acid

[1]

Executive Summary

This technical guide details the crystallographic characterization of [3-(3-Cyanophenyl)phenyl]acetic acid , a meta-substituted biphenyl derivative of significant interest in medicinal chemistry as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors.[1]

The structural analysis of this molecule presents a unique crystallographic challenge: balancing the conformational flexibility of the biphenyl linkage with the competing supramolecular synthons of the carboxylic acid (strong H-bond donor/acceptor) and the cyano group (strong dipole/weak acceptor).[1] This guide provides a robust workflow for single-crystal growth, X-ray diffraction (XRD) data collection, and structural refinement, emphasizing the identification of polymorphs and solid-state stability.[1]

Chemical Context & Structural Logic[1][2]

Before attempting crystallization, one must understand the molecular "drivers" of packing.[1] This molecule contains three distinct functional regions that dictate its solid-state behavior:

  • The Carboxylic Acid Tail (-CH₂COOH): The primary driver of crystallization.[1] It almost invariably forms centrosymmetric dimers via

    
     hydrogen bonds.[1]
    
  • The Meta-Meta Biphenyl Core: Unlike para-substituted biphenyls which can pack in planar sheets, the 3,3'-substitution pattern introduces significant steric bulk and forces a non-planar torsion angle (typically 35°–45°).[1] This prevents tight stacking and often leads to lower-symmetry space groups (e.g., P2₁/c or P-1).[1]

  • The Cyano Group (-CN): A linear, rigid rod with a strong dipole moment (~3.9 D).[1] It acts as a "steering group," often directing the secondary packing architecture via weak C-H[1]···N interactions.

Predicted Supramolecular Synthons
Interaction TypeGeometryEnergy (kcal/mol)Probability
Acid-Acid Dimer Cyclic

8–10High (>90%)
Acid-Cyano Catemer Linear Chain

4–6Low (Metastable)
Pi-Pi Stacking T-shaped or Offset1–3Medium (packing dependent)
Dipole Alignment Anti-parallel CN[1]···CN2–4High

Experimental Protocol: Crystal Growth Strategy

Growing diffraction-quality crystals of biphenyl acetic acids requires balancing the solubility of the lipophilic aromatic core with the polar acid tail.[1]

Solvent Selection Matrix
  • High Solubility (Avoid for growth): DMSO, DMF (Too viscous, hard to dry).[1]

  • Good Solubility: Acetone, Ethanol, Ethyl Acetate.[1]

  • Poor Solubility (Antisolvents): Hexane, Water, Pentane.[1]

Recommended Method: Vapor Diffusion (Sit-Drop)

This method is preferred over evaporation for this molecule to minimize solvent inclusion and control nucleation rates, reducing the risk of twinning.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of [3-(3-Cyanophenyl)phenyl]acetic acid in 2.0 mL of Acetonitrile (MeCN) . MeCN is chosen because its dipole aligns well with the cyano group, preventing premature aggregation.[1]

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Antisolvent: Carefully pipette 5 mL of Diisopropyl Ether into the outer vial (surrounding the inner vial).[1] Note: Diisopropyl ether provides a slower diffusion rate than diethyl ether, yielding higher quality crystals.[1]

  • Incubation: Cap the outer vial tightly. Store at 18°C in a vibration-free environment.

  • Observation: Monitor for birefringence under a polarized microscope after 48–72 hours.

X-Ray Diffraction Workflow

The following diagram outlines the decision-making process for data collection and reduction, specifically tailored for flexible organic molecules.

XRD_WorkflowStartCrystal Selection(0.2 - 0.4 mm)MountMountingLow-temp Oil (Paratone-N)Start->MountCoolingCryostream(100 K)Mount->CoolingScreeningPre-Screening(30 frames)Cooling->ScreeningDecisionDiffraction Quality?Screening->DecisionStrategy_MoStrategy: Mo Kα(0.71073 Å)Standard ResolutionDecision->Strategy_MoStrong High AngleStrategy_CuStrategy: Cu Kα(1.54184 Å)Maximize Flux for Weak DataDecision->Strategy_CuWeak High AngleCollectionFull Sphere Data Collection(Redundancy > 4)Strategy_Mo->CollectionStrategy_Cu->CollectionReductionData Reduction(Integration & Scaling)Collection->ReductionStructureStructure Solution(SHELXT - Intrinsic Phasing)Reduction->Structure

Caption: Decision logic for X-ray source selection. For biphenyls, Mo radiation is preferred to minimize absorption, but Cu is necessary if crystals are small (<0.1 mm) or weakly diffracting.[1]

Structural Analysis & Refinement

Once the phase problem is solved (typically using SHELXT ), the refinement process (using SHELXL ) must address the specific challenges of this molecule.[1]

A. Handling the Biphenyl Torsion (Disorder)

The bond connecting the two phenyl rings (

1positional disorder1
  • Diagnosis: Elongated thermal ellipsoids on the distal ring atoms.[1]

  • Remedy: Split the disordered atoms into parts A and B. Apply EADP (Equal Anisotropic Displacement Parameters) constraints and refine the site occupancy factor (SOF).

B. Hydrogen Bond Geometry

The carboxylic acid proton is often difficult to locate in X-ray difference maps.[1]

  • Protocol: Do not geometrically fix the H-atom immediately. Look for a residual electron density peak between the oxygen atoms of adjacent molecules.[1]

  • Validation: The O···O distance in the dimer should be 2.62 – 2.67 Å .[1] If the distance is >2.75 Å, suspect a catemer or solvent insertion.[1]

C. The "Cyano-Steering" Effect

The cyano group is a weak hydrogen bond acceptor.[1] Check for interactions with aromatic protons (C-H···N).

  • Metric: Distance (N···H) < 2.6 Å and Angle (C-H[1]···N) > 140°.[1]

  • These weak interactions often lock the biphenyl torsion angle.[1]

Pharmaceutical Implications: Polymorphism Screening[1]

For drug development, the solid form is critical.[1] [3-(3-Cyanophenyl)phenyl]acetic acid is prone to conformational polymorphism .[1]

  • Form I (Thermodynamic): Obtained from slow evaporation (MeCN/Ether).[1] Characterized by centrosymmetric dimers and dense packing.[1]

  • Form II (Kinetic): Obtained from rapid cooling or precipitation from water.[1] May contain "open" carboxylic acid chains (catemers) stabilized by the cyano dipole.[1]

Screening Workflow:

  • DSC (Differential Scanning Calorimetry): Look for minor endotherms before the main melt, indicating a solid-solid transition.[1]

  • PXRD (Powder X-Ray Diffraction): Simulate the powder pattern from the single crystal data (Mercury software) and compare it to the bulk material.[1] Any extra peaks suggest a second polymorph.[1]

References

  • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link[1]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on conformational polymorphism).

  • Nangia, A. (2008).[1] Conformational polymorphism in organic crystals. Accounts of Chemical Research. Link[1]

Methodological & Application

Synthesis protocols for [3-(3-Cyanophenyl)phenyl]acetic acid via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid via Suzuki-Miyaura Coupling

Executive Summary

This application note details the synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid , a functionalized biaryl scaffold often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal intermediates.

While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, this specific target presents two chemoselective challenges:

  • The "Acid Problem": Free carboxylic acids can poison palladium catalysts via coordination or alter the pH of the aqueous phase, stalling the catalytic cycle.

  • The "Nitrile Problem": The cyano group (-CN) is susceptible to hydrolysis (to amide/acid) under the very basic conditions often required for the coupling or subsequent deprotection steps.

The Solution: This protocol utilizes a Methyl Ester Protection Strategy . By masking the acetic acid moiety as a methyl ester, we prevent catalyst deactivation. Furthermore, we employ a Lithium Hydroxide (LiOH) mediated soft-hydrolysis post-coupling to selectively cleave the ester while retaining the nitrile integrity.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the biaryl bond. We select Methyl 3-bromophenylacetate as the electrophile and 3-Cyanophenylboronic acid as the nucleophile.

  • Why this polarity? Aryl bromides are generally more commercially available and stable than their boronic acid counterparts. Additionally, 3-cyanophenylboronic acid is a stable, crystalline solid that resists protodeboronation better than the acetic acid derivative.

Retrosynthesis Target [3-(3-Cyanophenyl)phenyl]acetic acid (Target) Intermediate Methyl Ester Intermediate (Stable Precursor) Target->Intermediate Selective Hydrolysis (LiOH, THF/H2O) Br_Precursor Methyl 3-bromophenylacetate (Electrophile) Intermediate->Br_Precursor Suzuki Coupling (Pd(dppf)Cl2) B_Precursor 3-Cyanophenylboronic acid (Nucleophile) Intermediate->B_Precursor + Base

Figure 1: Retrosynthetic disconnection showing the ester protection strategy.

Critical Reaction Parameters

The following parameters have been optimized for reproducibility and scalability.

ParameterSelected ReagentRationale
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ A robust, air-stable Pd(II) catalyst.[1] The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination of sterically hindered or bulky biaryls better than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 equiv) Strong enough to activate the boronic acid (forming the boronate species) but mild enough to prevent premature hydrolysis of the ester or nitrile during the coupling.
Solvent 1,4-Dioxane / Water (4:1) Dioxane provides excellent solubility for the organic ester, while water is strictly required for the transmetalation step (activation of boronic acid).
Atmosphere Argon/Nitrogen Oxygen must be excluded to prevent oxidation of the phosphine ligands and homocoupling of the boronic acid.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Reaction: Methyl 3-bromophenylacetate + 3-Cyanophenylboronic acid


 Methyl [3-(3-cyanophenyl)phenyl]acetate
  • Setup: To a dry 100 mL round-bottom flask (or pressure vial) equipped with a magnetic stir bar, add:

    • Methyl 3-bromophenylacetate (1.0 equiv, 5.0 mmol, 1.145 g)

    • 3-Cyanophenylboronic acid (1.2 equiv, 6.0 mmol, 0.882 g)

    • Potassium carbonate (

      
      ) (2.0 equiv, 10.0 mmol, 1.38 g)
      
  • Solvent Addition: Add 1,4-Dioxane (20 mL) and Distilled Water (5 mL).

  • Degassing (Critical): Sparge the mixture with Argon (or Nitrogen) for 15 minutes. Note: Oxygen removal is vital for catalyst longevity.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 0.15 mmol, ~122 mg) quickly against a positive flow of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS. The bromide starting material should be consumed.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

    • Separate phases.[1] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine (30 mL), dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the Methyl Ester Intermediate as a white/off-white solid.

Step 2: Selective Saponification

Reaction: Methyl Ester Intermediate


 [3-(3-Cyanophenyl)phenyl]acetic acid

Mechanistic Insight: Alkyl esters hydrolyze significantly faster than aryl nitriles. By using Lithium Hydroxide (less aggressive than NaOH/KOH) at moderate temperatures, we stop the reaction at the carboxylate stage without touching the nitrile.

  • Dissolution: Dissolve the purified Methyl Ester (1.0 equiv) in THF (10 mL per gram of substrate).

  • Base Addition: Add a solution of LiOH·H₂O (1.5 equiv) in Water (equal volume to THF).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Warning: Do NOT reflux. Heating may hydrolyze the nitrile to a primary amide.

  • Quench & Isolation:

    • Cool the mixture to 0°C.

    • Carefully acidify to pH ~3-4 using 1M HCl . Do not use concentrated strong acid to avoid nitrile hydrolysis.

    • A white precipitate (the product) usually forms.

    • Extract with Ethyl Acetate (3 x), wash with Brine, dry over

      
      , and concentrate.
      
  • Final Polish: Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the reagents enter the system.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronate (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Prod Biaryl Ester (Product) RedElim->Prod R_Br Aryl Bromide (Electrophile) R_Br->OxAdd R_B Boronic Acid (Activated by Base) R_B->TransMet

Figure 2: The Suzuki-Miyaura catalytic cycle using Pd(0)/Pd(II) species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Oxygen poisoning of catalyst.Ensure rigorous degassing (freeze-pump-thaw or 15 min Argon sparge). Switch to fresh catalyst.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[5]Reduce the amount of O₂. Add the boronic acid slowly or use a slight excess of the bromide.
Nitrile Hydrolysis Saponification conditions too harsh.Ensure Step 2 is performed at Room Temperature . Switch base from NaOH to LiOH.
Protodeboronation Boronic acid instability.[6]If the 3-cyanophenylboronic acid decomposes, switch to the Pinacol Ester derivative (more stable) or add more base.

References

  • Miyaura, N., & Suzuki, A. (1979).[6] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867.[6] Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Goossen, L. J., & Paetzold, J. (2002). Pd-catalyzed synthesis of ketones from carboxylic acids and boronic acids.[4][7] Angewandte Chemie International Edition, 41(7), 1237-1241. (Context on carboxylic acid behavior in couplings). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Review of catalyst selection including Pd(dppf)Cl2). Link

  • Ranu, B. C., & Sarkar, D. C. (1988).[8] A simple and highly selective method for ester hydrolysis in the presence of nitrile.[8] The Journal of Organic Chemistry, 53(4), 878-879. Link

Sources

Reagents for the preparation of [3-(3-Cyanophenyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of [3-(3-Cyanophenyl)phenyl]acetic acid [1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid (CAS 1334500-02-5).[1] This biphenyl scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), EP receptor modulators, and kinase inhibitors. The method utilizes a highly selective Suzuki-Miyaura cross-coupling reaction followed by a chemoselective ester hydrolysis .[1] Special emphasis is placed on preserving the base-sensitive nitrile moiety during the generation of the carboxylic acid.

Strategic Retrosynthesis & Pathway

The synthesis is designed to minimize side reactions such as protodeboronation and nitrile hydrolysis. The biphenyl core is constructed via a palladium-catalyzed coupling between a boronic acid and an aryl bromide, chosen for their commercial availability and stability.

Retrosynthesis Target Target: [3-(3-Cyanophenyl)phenyl]acetic acid Intermediate Intermediate: Methyl [3-(3-cyanophenyl)phenyl]acetate Target->Intermediate Selective Hydrolysis (LiOH, THF/H2O, RT) ReagentA Reagent A: 3-Cyanophenylboronic acid Intermediate->ReagentA Suzuki Coupling (Pd(dppf)Cl2, K2CO3) ReagentB Reagent B: Methyl 3-bromophenylacetate Intermediate->ReagentB

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available building blocks.

Reagent Selection Guide

The success of this protocol relies on the specific choice of reagents to balance reactivity with functional group tolerance.

ComponentSelected ReagentRationale for Selection
Aryl Halide Methyl 3-bromophenylacetate The methyl ester protects the carboxylic acid, preventing catalyst poisoning and solubility issues.[1] Bromides offer a better balance of reactivity and stability than iodides (prone to homocoupling) or chlorides (unreactive).[1]
Boron Source 3-Cyanophenylboronic acid Boronic acids are atom-economical.[1] The 3-cyano group is electron-withdrawing, which can accelerate transmetallation but may increase protodeboronation risk; mild bases are required.[1]
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ A robust, air-stable catalyst.[1] The bidentate dppf ligand prevents catalyst decomposition and promotes coupling of sterically undemanding substrates better than Pd(PPh₃)₄.
Base Potassium Carbonate (K₂CO₃) A mild base sufficient to activate the boronic acid without causing premature hydrolysis of the ester or nitrile groups.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system dissolves inorganic bases and organic reactants.[1] Dioxane has a high boiling point (101°C), allowing for sufficient thermal activation.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize Methyl [3-(3-cyanophenyl)phenyl]acetate.[1]

Reagents:

  • Methyl 3-bromophenylacetate (1.0 eq, 10.0 mmol, 2.29 g)

  • 3-Cyanophenylboronic acid (1.2 eq, 12.0 mmol, 1.76 g)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 30.0 mmol, 4.15 g)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 eq, 0.3 mmol, 245 mg)

  • Solvent: 1,4-Dioxane (40 mL) + Distilled Water (10 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/Water mixture. Sparge the solution with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (Critical to prevent catalyst oxidation).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS until the bromide is fully consumed.[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with Ethyl Acetate (50 mL).

  • Extraction: Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the methyl ester intermediate as a white/off-white solid.

    • Expected Yield: 85–92%[1]

Step 2: Chemoselective Hydrolysis

Objective: Hydrolyze the methyl ester to the acid without affecting the nitrile.

Reagents:

  • Methyl [3-(3-cyanophenyl)phenyl]acetate (from Step 1)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.0 eq)

  • Solvent: THF (3 parts) / Water (1 part)[1]

Procedure:

  • Dissolution: Dissolve the methyl ester (1.0 eq) in THF (approx. 5 mL per mmol). Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Add a solution of LiOH·H₂O (2.0 eq) in water dropwise.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–3 hours.

    • Caution: Do not heat.[1] High temperatures will hydrolyze the nitrile to a primary amide or carboxylic acid.

  • Quenching: Once TLC shows consumption of the ester, cool back to 0°C. Carefully acidify to pH 3–4 using 1M HCl.

  • Isolation: Extract with Ethyl Acetate (3 x). Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: The crude product can be recrystallized from Ethanol/Hexane or Toluene to yield pure [3-(3-Cyanophenyl)phenyl]acetic acid.[1]

Workflow Visualization

Workflow Start Start: Reagent Weighing Degas Degas Solvents (Ar/N2) Start->Degas Heat Heat to 90°C (4-6h) Degas->Heat Add Catalyst Workup1 Filter (Celite) & Extract Heat->Workup1 Check TLC Hydrolysis Hydrolysis (LiOH, RT) Workup1->Hydrolysis Purified Ester Acidify Acidify to pH 3-4 Hydrolysis->Acidify Complete Conversion Final Final Product: Recrystallization Acidify->Final

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxygen in solventIncrease degassing time; ensure inert atmosphere is maintained.
Homocoupling (Ar-Ar) Excess Boronic Acid / AirReduce Boronic Acid to 1.05 eq; strictly exclude air.
Nitrile Hydrolysis Temperature too high in Step 2Ensure hydrolysis is performed at RT or below; strictly control LiOH equivalents.
Pd Contamination Inefficient filtrationUse a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine.[1]

References

  • Sigma-Aldrich. [3-(3-cyanophenyl)phenyl]acetic acid Product Page.[1]Link[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Organic Syntheses. Preparation of Phenylacetic Acid Derivatives. Coll. Vol. 1, p.107.[2] Link

  • PubChem. Compound Summary: [3-(3-Cyanophenyl)phenyl]acetic acid.[1]Link[1]

Sources

Application Note: [3-(3-Cyanophenyl)phenyl]acetic Acid as a High-Value Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of [3-(3-Cyanophenyl)phenyl]acetic acid (CAS: 13606-25-2 / 1334500-02-5 analog) as a versatile scaffold for constructing meta-substituted biphenyl therapeutics.

Executive Summary & Scientific Rationale

In modern drug discovery, the "flatland" problem—where drug candidates become too planar and lipophilic—is a major cause of attrition. [3-(3-Cyanophenyl)phenyl]acetic acid represents a privileged scaffold because its meta, meta-substitution pattern introduces a critical "twist" (dihedral angle ~35-40°) between the phenyl rings. This conformation disrupts planarity more effectively than para-substituted analogs, significantly improving aqueous solubility and metabolic stability (cytochrome P450 evasion).

This intermediate offers two orthogonal handles for divergent synthesis:

  • Acetic Acid Moiety (C-3): Ready for amide coupling, esterification, or decarboxylative cross-coupling.

  • Cyano Group (C-3'): A robust "masked" functionality that can be converted into a tetrazole (acid bioisostere), primary amine (via reduction), or amide (via hydrolysis).

Key Therapeutic Areas[1]
  • Nav1.7 & Nav1.8 Inhibitors: Meta-biphenyls are common pharmacophores in voltage-gated sodium channel blockers for neuropathic pain.

  • CRTH2 Antagonists: Used in asthma/allergic rhinitis research, where the biphenyl acetic acid mimics PGD2.

  • NSAID Development: As a scaffold for next-generation cyclooxygenase inhibitors with improved gastric safety profiles.

Chemical Structure & Properties

PropertySpecification
Chemical Name [3-(3-Cyanophenyl)phenyl]acetic acid
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol
Substitution Pattern 3,3'-disubstituted (meta, meta)
Key Functionalities Carboxylic acid (hydrophilic head), Nitrile (lipophilic tail/precursor)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water (pH < 4)

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale: The most reliable route to this intermediate avoids the use of toxic cyanating agents on pre-formed biphenyls. We utilize a convergent coupling of a boronic acid and an aryl bromide.

Reagents:

  • 3-Cyanophenylboronic acid (1.1 equiv)

  • 3-Bromophenylacetic acid (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) - Chosen for stability and efficiency with aryl chlorides/bromides.

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a 3-neck round-bottom flask with 3-Bromophenylacetic acid (10.0 mmol) and 3-Cyanophenylboronic acid (11.0 mmol). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Base Addition: Add K₂CO₃ (30.0 mmol). The suspension may bubble slightly.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.3 mmol) quickly under a positive nitrogen flow.

  • Reaction: Heat the mixture to 85°C for 4-6 hours. Monitor by HPLC or TLC (5% MeOH in DCM).

    • Checkpoint: The reaction is complete when the starting bromide is <1%.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

  • Acidification: Adjust filtrate pH to ~3.0 using 1N HCl. The product will precipitate as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Divergent Synthesis - Tetrazole Formation (Sartan-like Bioisostere)

Rationale: Converting the nitrile to a tetrazole improves metabolic stability and mimics the carboxylic acid functionality, a strategy validated in Angiotensin II Receptor Blockers (ARBs).

Reagents:

  • [3-(3-Cyanophenyl)phenyl]acetic acid (Intermediate from Protocol A)

  • Sodium Azide (NaN₃, 3.0 equiv)

  • Zinc Bromide (ZnBr₂, 1.0 equiv) - Lewis acid catalyst allows lower temperature than pure thermal cycloaddition.

  • Solvent: Isopropanol/Water (1:1)

Methodology:

  • Dissolve the nitrile intermediate (5.0 mmol) in Isopropanol/Water (20 mL).

  • Add ZnBr₂ (5.0 mmol) and NaN₃ (15.0 mmol).

    • Safety Alert: NaN₃ is toxic and can form explosive hydrazoic acid if pH drops. Maintain basic/neutral pH initially.

  • Reflux at 80°C for 12-16 hours.

  • Cool to RT and add 1N HCl (carefully) to pH 2. This liberates the tetrazole proton and precipitates the product.

  • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Strategic Pathway Visualization

The following diagram illustrates the central role of [3-(3-Cyanophenyl)phenyl]acetic acid in divergent drug synthesis.

G Start Precursors: 3-Bromophenylacetic acid + 3-Cyanophenylboronic acid Core [3-(3-Cyanophenyl)phenyl] acetic acid (The Scaffold) Start->Core Suzuki Coupling (Pd-catalyzed) Tetrazole Tetrazole Derivative (Bioisostere for COOH) Core->Tetrazole NaN3 / ZnBr2 Amide Amide Coupling (R-NH2) Core->Amide EDC / HOBt / Amine Amine Benzylamine (Reduction of CN) Core->Amine H2 / Raney Ni Target_A Target: Sartan-like Receptor Antagonists Tetrazole->Target_A Target_B Target: Nav1.7 Inhibitors (Pain Management) Amide->Target_B Target_C Target: CRTH2 Antagonists Amine->Target_C

Figure 1: Divergent synthesis workflow utilizing the [3-(3-Cyanophenyl)phenyl]acetic acid scaffold.

Comparative Data: Meta vs. Para Substitution

The choice of the meta, meta isomer (3,3') over the para, para isomer (4,4') is deliberate for physicochemical optimization.

ParameterMeta-Meta Scaffold (This Topic)Para-Para Scaffold (e.g., Felbinac analogs)Impact on Drug Design
Planarity Twisted (Non-planar)Highly PlanarMeta improves 3D complexity (Fsp3 mimicry).
Solubility (aq) High LowNon-planarity disrupts crystal lattice energy.
Metabolic Stability High Low/ModeratePara positions are primary sites for P450 oxidation.
Selectivity HighLow"Kinked" structure fits specific hydrophobic pockets better.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2011). Tetrazoles as Carboxylic Acid Isosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pfizer Products Inc. (2008).[1] Substituted Spiroketone Acetyl-CoA Carboxylase Inhibitors. World Intellectual Property Organization, WO 2008/065508 A1.[1][2] (Demonstrates utility of substituted biphenyl intermediates). Link

  • BenchChem. (2025). Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives. (General protocol validation). Link

Sources

Scalable synthesis routes for 3-(3-cyanophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 3-(3-cyanophenyl)phenylacetic Acid

Part 1: Executive Summary & Strategic Analysis

The target molecule, 3-(3'-cyano-[1,1'-biphenyl]-3-yl)acetic acid (referred to herein as Target A ), represents a critical biphenyl scaffold often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and PROTAC linkers. The meta-meta substitution pattern provides a unique 3D vector distinct from the more common para-substituted biaryls (e.g., Felbinac, Flurbiprofen).

Key Synthetic Challenges:

  • Chemoselectivity: The primary challenge is the hydrolysis of the ester precursor to the free acid without compromising the nitrile (

    
    ) group, which is susceptible to hydrolysis under similar conditions.
    
  • Scalability: Avoiding chromatographic purification is essential for kilogram-scale production.

  • Catalyst Control: Minimizing residual palladium (Pd) in the final API (Active Pharmaceutical Ingredient) precursor.

Recommended Strategy: We propose a convergent Suzuki-Miyaura Cross-Coupling strategy followed by a Controlled Chemoselective Saponification . This route utilizes commercially available, stable starting materials and relies on pH-controlled extraction for purification, eliminating the need for silica gel chromatography.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic logic disconnects the biaryl bond, identifying two stable fragments: a phenylacetic acid derivative and a cyanophenyl boronic species.

Retrosynthesis Target Target A: 3-(3'-cyano-[1,1'-biphenyl]-3-yl)acetic acid Precursor Intermediate 1: Methyl 3-(3'-cyano-[1,1'-biphenyl]-3-yl)acetate Target->Precursor Chemoselective Hydrolysis FragmentA Fragment A: Methyl 3-bromophenylacetate (CAS: 15012-32-5) Precursor->FragmentA Suzuki-Miyaura Coupling FragmentB Fragment B: 3-Cyanophenylboronic acid (CAS: 150255-96-2) Precursor->FragmentB Pd(dppf)Cl2 Base

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biphenyl core followed by functional group manipulation.

Part 3: Detailed Experimental Protocols

Route 1: The "Workhorse" Protocol (Suzuki-Miyaura)

Best for: Reliability, Scalability, and Cost-Efficiency.

Reaction Scheme:

  • Coupling: Methyl 3-bromophenylacetate + 3-Cyanophenylboronic acid

    
     Methyl ester intermediate.
    
  • Hydrolysis: Methyl ester intermediate

    
     Target Acid.
    

Step 1: Cross-Coupling [1]

ParameterSpecificationRationale
Substrate A Methyl 3-bromophenylacetate (1.0 equiv)Ester protects the acid; prevents catalyst poisoning.
Substrate B 3-Cyanophenylboronic acid (1.1 equiv)Slight excess ensures complete consumption of the bromide.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)Robust catalyst; dppf ligand prevents Pd precipitation and handles steric bulk.
Base Na₂CO₃ (2.0 equiv)Mild base; minimizes side reactions compared to strong alkoxides.
Solvent Toluene : Water (4:1)Biphasic system dissolves inorganic base and organic reactants efficiently.
Temp/Time 80-90°C, 4-6 hoursSufficient energy for oxidative addition without degrading the nitrile.

Protocol:

  • Charge a reaction vessel with Methyl 3-bromophenylacetate (100 g, 436 mmol), 3-Cyanophenylboronic acid (70.5 g, 480 mmol), and Na₂CO₃ (92.4 g, 872 mmol).

  • Add Toluene (800 mL) and Water (200 mL). Degas the mixture by sparging with nitrogen for 30 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (10.7 g, 13 mmol) under nitrogen flow.

  • Heat to 85°C with vigorous stirring. Monitor reaction progress by HPLC (Target: <1% starting bromide).

  • Workup: Cool to RT. Separate phases. Wash the organic layer with water (2 x 200 mL) and brine (200 mL).

  • Dry over MgSO₄, filter, and concentrate to yield the crude methyl ester (Intermediate 1 ).

    • Note: The crude oil is typically sufficient for the next step. If solid, recrystallize from Hexanes/EtOAc.

Step 2: Chemoselective Hydrolysis Critical Control Point: Preserving the Nitrile.

Protocol:

  • Dissolve Intermediate 1 (crude from Step 1) in THF (500 mL).

  • Prepare a solution of LiOH·H₂O (20.1 g, 480 mmol, 1.1 equiv) in Water (500 mL).

  • Add the LiOH solution to the THF solution dropwise at 0°C .

  • Stir at Room Temperature (20-25°C) . Do NOT heat.

    • Mechanism:[1][2][3][4][5][6] Saponification of esters is kinetically faster than nitrile hydrolysis at ambient temperatures. Heating would convert the nitrile to a primary amide.

  • Monitor by HPLC every 30 minutes. Stop when ester is consumed.

  • Purification (Acid-Base Extraction):

    • Wash the reaction mixture (currently basic, pH ~12) with MTBE (300 mL). The product is in the aqueous phase as the lithium salt; impurities stay in MTBE.

    • Discard the organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The product will precipitate.[7]

    • Filter the white solid, wash with cold water, and dry in a vacuum oven at 45°C.

Yield Expectation: 85-92% over two steps.

Part 4: Process Workflow & Safety

ProcessFlow Start Start: Crude Reaction Mixture PhaseSep Phase Separation (Organic: Product Ester | Aqueous: Salts) Start->PhaseSep Saponification Saponification (LiOH, THF/H2O, 20°C) PhaseSep->Saponification Concentrate Organic Wash Basic Wash (MTBE) Remove non-acidic impurities Saponification->Wash Product in Aqueous Phase Acidification Acidification (HCl) pH adjustment to 2-3 Wash->Acidification Aqueous Layer Filtration Filtration & Drying Final Product Isolation Acidification->Filtration Precipitate

Figure 2: Downstream processing workflow emphasizing the "No-Chromatography" purification strategy.

Safety & Troubleshooting Table:

Hazard/IssueMitigation Strategy
Nitrile Hydrolysis Strictly control temperature during Step 2 (<25°C). If amide byproduct forms (>5%), re-crystallize final product from Ethanol/Water.
Palladium Residue Use a metal scavenger (e.g., SiliaMetS® Thiol) during the Step 1 workup or include a charcoal filtration step before acidification in Step 2.
Emulsions During extraction, if emulsion forms, add solid NaCl or filter through a Celite pad.

Part 5: Alternative Route (Reverse Polarity)

If 3-cyanophenylboronic acid is unavailable, the coupling partners can be swapped.

  • Reagents: 3-Bromobenzonitrile + (3-(methoxycarbonylmethyl)phenyl)boronic acid .

  • Pros: 3-Bromobenzonitrile is an extremely cheap commodity chemical.

  • Cons: The boronic acid partner is less common and may require synthesis from Methyl 3-bromophenylacetate (via Miyaura borylation), adding a step.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Angewandte Chemie International Edition, 45(23), 3904-3908. (Foundational protocols for scalable Suzuki couplings).

  • Cohen, R. J., et al. (2009). "Synthesis of Tarenflurbil: Process Development and Scale-up." Organic Process Research & Development, 13(2), 205-208. (Demonstrates scalable biphenyl acid synthesis and purification strategies).

  • Pollastri, M. P., et al. (2014). "Modular synthesis of biaryl-based compounds." Tetrahedron Letters, 55(1), 101-105. (Discusses functional group tolerance, including nitriles).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. Link (Validates the industrial preference for Suzuki coupling and acid-base extraction).

Sources

Application Note: [3-(3-Cyanophenyl)phenyl]acetic Acid in Bent-Core Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of [3-(3-Cyanophenyl)phenyl]acetic acid (CAS 1334500-02-5), a critical "kinked" intermediate used in the synthesis of Bent-Core Liquid Crystals (BCLCs) and Twist-Bend Nematic (


) materials .

Executive Summary & Design Philosophy

Standard Liquid Crystal (LC) display technology relies on "calamitic" (rod-like) molecules like 4-cyano-4'-pentylbiphenyl (5CB). However, the frontier of LC research—including Blue Phase displays , fast-switching ferroelectrics , and topological soft matter —requires molecules with reduced symmetry.

[3-(3-Cyanophenyl)phenyl]acetic acid represents a paradigm shift from rod-like to bent-core architecture.

  • The "Kink" Factor: Unlike the linear 4,4'-linkage in 5CB, the 3,3'-meta-substitution in this compound introduces a permanent molecular bend angle (

    
    120°). This geometric frustration is essential for suppressing crystallization and stabilizing exotic phases like the Twist-Bend Nematic (
    
    
    
    ) and B-phases (Banana phases).
  • Dipolar Engineering: The cyano (-CN) group provides a strong dipole moment. Because it is positioned meta to the core linkage, it contributes a transverse dipole component, enabling negative dielectric anisotropy (

    
    )  or dual-frequency switching capabilities depending on the final molecular assembly.
    
  • Reactive Handle: The acetic acid moiety acts as a flexible linker (spacer length

    
    ) and a reactive site for esterification, allowing the attachment of chiral tails or dimerization to form LC dimers.
    

Chemical Architecture & Mechanism

Structural Logic

The molecule functions as a V-shaped building block . When incorporated into a larger supramolecular structure (e.g., via dimerization), it disrupts the standard nematic director, inducing spontaneous curvature.

Figure 1: Comparison of linear vs. bent-core geometries. The meta-substitution prevents simple parallel packing, inducing helical or twist-bend organizations.

Protocol: Synthesis of Bent-Core Mesogens

Objective: Synthesize a "Banana-shaped" LC dimer by esterifying [3-(3-Cyanophenyl)phenyl]acetic acid with a phenolic core (e.g., resorcinol or a biphenol derivative).

Materials Required[1][2][3][4][5]
  • Precursor: [3-(3-Cyanophenyl)phenyl]acetic acid (CAS 1334500-02-5).[1]

  • Coupling Partner: 4-n-butoxyphenol (or similar mesogenic phenol).

  • Catalysts: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Activation & Esterification

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq of [3-(3-Cyanophenyl)phenyl]acetic acid and 1.1 eq of 4-n-butoxyphenol in 20 mL anhydrous DCM.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add 0.1 eq of DMAP.

  • Coupling: Dropwise add a solution of 1.2 eq DCC in 5 mL DCM over 15 minutes. The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow to warm to room temperature and stir for 12-24 hours under Nitrogen atmosphere.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The acid spot should disappear.

Phase 2: Purification (Critical for LC Purity)

  • Filtration: Filter off the white DCU precipitate.

  • Wash: Wash the filtrate with 1M HCl (to remove DMAP), saturated

    
     (to remove unreacted acid), and brine.
    
  • Recrystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol/Toluene (9:1).

    • Note: LCs require purity >99.5%. Repeat recrystallization until the transition temperatures (measured by DSC) are constant.

Protocol: Characterization of Exotic Phases

Bent-core molecules often exhibit phases that are easily mistaken for standard nematic or smectic phases. This protocol ensures correct identification.

Differential Scanning Calorimetry (DSC)

Purpose: Identify phase transition temperatures and enthalpy changes.

  • Procedure:

    • Load 2-3 mg of sample into an aluminum pan.

    • Run Heat/Cool cycles at 5°C/min.

    • Analysis: Look for small enthalpy peaks (

      
       J/g) indicative of Nematic-to-Nematic transitions (e.g., 
      
      
      
      ).
Polarized Optical Microscopy (POM)

Purpose: Visual identification of textures.

  • Setup: Olympus BX53-P with Linkam Hot Stage. Crossed polarizers.

  • Diagnostic Textures:

    • Nematic (

      
      ):  Schlieren texture with 2- and 4-brush defects.
      
    • Twist-Bend Nematic (

      
      ):  Rope-like or blocky textures; often appears after a "flickering" transition from the N phase.
      
    • B-Phases (B1-B7): Mosaic or fan-shaped textures that do not extinguish completely upon rotation (indicating biaxiality).

Figure 2: Decision tree for identifying liquid crystal phases based on optical texture and thermal transitions.

Quantitative Data Summary

Typical property ranges for esters derived from [3-(3-Cyanophenyl)phenyl]acetic acid:

ParameterTypical ValueUnitSignificance
Melting Point (

)
60 - 90°CLower than linear analogs due to "kink".
Clearing Point (

)
110 - 150°CWide mesophase range.
Dielectric Anisotropy (

)
-2 to +5-Tunable via lateral substitution.
Birefringence (

)
0.15 - 0.22-Moderate; suitable for phase modulators.
Bend Angle ~120DegreesCritical for

phase formation.

References

  • Imrie, C. T., et al. (2015). "Nematic-twist-bend phase: The role of molecular curvature." Liquid Crystals Reviews. Link

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. Link

  • Sigma-Aldrich. "Product Specification: [3-(3-Cyanophenyl)phenyl]acetic acid." Merck KGaA. Link

  • Takezoe, H., & Takanishi, Y. (2006). "Bent-core liquid crystals: their mysterious and attractive world." Japanese Journal of Applied Physics. Link

Sources

Bioconjugation techniques using [3-(3-Cyanophenyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Bioconjugation of Raman-Active Nitriles

Executive Summary & Rationale

This guide details the methodology for conjugating [3-(3-Cyanophenyl)phenyl]acetic acid (CPAA) to amine-containing biomolecules (proteins, antibodies, and peptides).

CPAA represents a class of biphenyl-based molecular probes that serve a dual function in modern chemical biology:

  • Raman-Silent Region Tagging: The aryl nitrile (

    
    ) group exhibits a sharp, distinct vibrational stretch in the "silent region" of the cellular Raman spectrum (
    
    
    
    ), where endogenous biomolecules (lipids, proteins, nucleic acids) have minimal signal.[1] This allows for high-contrast, label-free imaging in live cells.
  • Bioorthogonal Precursor: The nitrile moiety is stable under physiological conditions but can be chemically converted (e.g., to tetrazoles via [2+3] cycloaddition) for specific "click" chemistry applications.

This protocol focuses on the Carbodiimide-Mediated Amide Coupling strategy, optimizing for the hydrophobicity of the biphenyl core while maintaining protein stability.

Pre-Experimental Considerations

Chemical Properties & Solubility
  • Molecular Weight: ~237.25 g/mol

  • Hydrophobicity: The biphenyl scaffold is highly lipophilic (

    
    ). Direct dissolution in aqueous buffer will result in precipitation.
    
  • Solvent Strategy: A water-miscible organic co-solvent (DMSO or DMF) is mandatory . The final organic content in the conjugation reaction must be kept below the protein's denaturation threshold (typically

    
     v/v for antibodies, 
    
    
    
    for BSA).
Stoichiometry

Due to the steric rigidity of the biphenyl system, the coupling efficiency may be lower than flexible aliphatic linkers. We recommend a higher molar excess (10-20x) compared to standard NHS-PEG reagents.

Workflow Visualization

The following diagram illustrates the critical path for the activation and conjugation of CPAA.

CPAA_Conjugation_Workflow Start Start: CPAA Solid Solubilization Solubilization (DMSO/DMF) Start->Solubilization Dissolve Activation Activation (EDC/NHS -> NHS-Ester) Solubilization->Activation Add EDC/NHS Coupling Protein Coupling (pH 8.0-8.5) Activation->Coupling Mix with Protein Purification Purification (Desalting/Dialysis) Coupling->Purification Remove Excess QC QC Analysis (UV-Vis / Raman) Purification->QC Validate

Figure 1: Step-by-step workflow for the bioconjugation of [3-(3-Cyanophenyl)phenyl]acetic acid.

Detailed Protocol: Two-Step NHS Activation

Objective: To activate the carboxylic acid of CPAA into a reactive N-hydroxysuccinimide (NHS) ester, followed by reaction with primary amines (Lysine residues) on the target protein.

Materials Required
  • Ligand: [3-(3-Cyanophenyl)phenyl]acetic acid (CPAA).

  • Protein: BSA, IgG, or target enzyme (reconstituted at 2-5 mg/mL in PBS).

  • Activators:

    • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Solvents: Anhydrous DMSO or DMF.

  • Buffers:

    • Activation Buffer: MES Buffer (0.1 M, pH 6.0).

    • Coupling Buffer: PBS (pH 7.4) or Bicarbonate Buffer (0.1 M, pH 8.3). Note: Avoid Tris or Glycine buffers as they contain competing amines.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 Columns.

Step 1: Activation (NHS-Ester Formation)

Rationale: The activation is performed in an organic/acidic environment to maximize efficiency and prevent hydrolysis of the active ester.

  • Dissolve CPAA: Prepare a 50 mM stock solution of CPAA in anhydrous DMSO.

  • Prepare Activators:

    • Dissolve EDC and NHS in dry DMSO immediately before use.

    • Concentration: 100 mM for both.

  • Reaction Mix: In a microcentrifuge tube, mix:

    • 10 µL CPAA Stock (50 mM)

    • 10 µL EDC Stock (100 mM)

    • 10 µL NHS Stock (100 mM)

    • 20 µL Anhydrous DMSO

    • Final Volume: 50 µL.

  • Incubate: React for 15–30 minutes at room temperature (RT) with gentle agitation. This forms the semi-stable CPAA-NHS ester.

Step 2: Conjugation to Protein

Rationale: The pH is raised to deprotonate Lysine


-amines (

), facilitating nucleophilic attack on the NHS ester.
  • Buffer Exchange (Optional but Recommended): Ensure the protein is in a carbonate/bicarbonate buffer (pH 8.3) for optimal reactivity.

  • Calculate Molar Excess:

    • For Antibodies (IgG): Target 10–20x molar excess of CPAA.

    • For BSA: Target 20–50x molar excess.

  • Mixing:

    • Slowly add the activated CPAA-NHS mixture to the protein solution while vortexing gently.

    • Critical: Ensure the final DMSO concentration does not exceed 10% (v/v). If necessary, dilute the reaction with coupling buffer.

  • Incubate: React for 2 hours at RT or Overnight at 4°C in the dark.

Step 3: Purification

Rationale: Unreacted CPAA is hydrophobic and may non-specifically associate with the protein or form micelles. Rigorous purification is essential.

  • Desalting: Apply the reaction mixture to a pre-equilibrated desalting column (e.g., Sephadex G-25).

  • Elution: Elute with PBS (pH 7.4).

  • Dialysis (Alternative): Dialyze against 1L PBS at 4°C with at least two buffer changes to remove trace organics.

Quality Control & Validation

UV-Vis Spectroscopy

The biphenyl core of CPAA absorbs in the UV range, distinct from the protein's 280 nm peak (though there is overlap).

  • Protein

    
    :  280 nm.
    
  • CPAA

    
    :  ~250–260 nm (biphenyl characteristic).
    
  • Calculation: Use the absorbance ratio to estimate the Degree of Labeling (DOL).

    
    
    (Note: Determine the Correction Factor (CF) experimentally by measuring pure CPAA absorbance at 280 nm).
    
Raman Spectroscopy (The "Gold Standard" QC)

This is the definitive test for the presence of the nitrile group.

  • Instrument: Raman Microscope (e.g., 532 nm or 785 nm laser excitation).

  • Measurement: Spot the conjugate on a quartz slide or aluminum substrate.

  • Target Signal: Look for a sharp, distinct peak at ~2230 cm

    
      (C
    
    
    
    N stretch).
  • Control: Unlabeled protein (should show no signal in this region).

Mechanism of Action Diagram

The following diagram details the chemical transformation during the activation and coupling phases.

Chemical_Mechanism CPAA CPAA (Carboxylic Acid) Intermediate O-Acylisourea (Unstable Intermediate) CPAA->Intermediate Activation (pH 5-6) EDC EDC (Carbodiimide) EDC->Intermediate Activation (pH 5-6) NHS_Ester CPAA-NHS Ester (Semi-Stable) Intermediate->NHS_Ester Stabilization NHS NHS NHS->NHS_Ester Stabilization Conjugate Final Conjugate (Amide Bond) NHS_Ester->Conjugate Nucleophilic Attack (pH 8) Byproduct Byproducts (Isourea/NHS) NHS_Ester->Byproduct Leaving Group Protein Protein-NH2 (Lysine) Protein->Conjugate Nucleophilic Attack (pH 8)

Figure 2: Chemical mechanism of EDC/NHS-mediated conjugation of CPAA to protein amines.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation during coupling Hydrophobicity of CPAAIncrease DMSO concentration (up to 15%) or add 0.1% Tween-20 to the buffer.
Low Degree of Labeling (DOL) Hydrolysis of NHS esterEnsure anhydrous DMSO is used for activation. Perform coupling immediately after activation.
Protein Aggregation Over-labelingReduce the molar excess of CPAA (e.g., from 20x to 10x).
No Raman Signal Concentration too lowConcentrate the sample using a centrifugal filter (e.g., Amicon Ultra) before measurement.

References

  • Min, W., et al. (2011). "Coherent Raman scattering microscopy: chemical imaging for biology and medicine." Nature Methods, 8(1), 47–56. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: Zero-Length Crosslinkers. [Link]

  • Yamakoshi, H., et al. (2012). "Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells." Journal of the American Chemical Society, 134(51), 20681–20689. [Link]

  • Palonpon, A. F., et al. (2013). "Raman and SERS microscopy for molecular imaging of live cells." Current Opinion in Chemical Biology, 17(4), 708-715. [Link]

  • Biju, V. (2014). "Chemical modifications and bioconjugate reactions of nanomaterials for sensing, imaging, drug delivery and therapy." Chemical Society Reviews, 43, 744-764. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the cross-coupling synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the cross-coupling synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid Ticket ID: SUZUKI-CN-COOH-OPT-01[1]

Executive Summary & Diagnostic

The Challenge: Synthesizing [3-(3-Cyanophenyl)phenyl]acetic acid involves coupling two deactivated or interfering motifs: a nitrile (cyano) group and a free carboxylic acid.[1]

Root Cause Analysis of Low Yields:

  • Catalyst Poisoning (The Nitrile Effect): The nitrogen lone pair on the cyano (-CN) group acts as a ligand, coordinating tightly to the Palladium (Pd) center. This creates a resting state that competes with the catalytic cycle, effectively "poisoning" the catalyst [1].

  • Base Consumption & Solubility (The Acid Effect): The free carboxylic acid (-CH₂COOH) consumes 1 equivalent of base immediately.[1] The resulting carboxylate anion can coordinate to Pd, reducing activity, or render the substrate insoluble in non-polar organic solvents required for the coupling [2].

  • Protodeboronation: If using 3-cyanophenylboronic acid, the electron-withdrawing nature of the cyano group makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under basic conditions, destroying the starting material before it couples [3].[1]

Optimized Protocols

Protocol A: The "Gold Standard" (Ester Protection Route)

Recommended for yields >85%. This route adds two simple steps but drastically improves the reliability of the difficult coupling step.

Logic: By masking the acid as an ester, you eliminate base consumption and carboxylate coordination. You also improve solubility in non-polar solvents, allowing the use of highly active, bulky phosphine ligands.

Step 1: Esterification (Pre-Coupling)

Convert 3-bromophenylacetic acid to Methyl [3-bromophenyl]acetate.[1]

  • Reagents: MeOH, catalytic H₂SO₄.

  • Procedure: Reflux 2h. Quantitative yield.

Step 2: Cross-Coupling (The Critical Step)

Reaction: 3-Cyanophenylboronic acid + Methyl [3-bromophenyl]acetate.[1]

ComponentRecommendationTechnical Rationale
Catalyst XPhos Pd G2 (1-2 mol%)The bulky XPhos ligand prevents the linear nitrile group from binding to the Pd center (steric exclusion) while accelerating oxidative addition [4].[1]
Base K₃PO₄ (2.0 equiv)A milder base than carbonates/hydroxides. Reduces the rate of protodeboronation of the sensitive boronic acid [5].
Solvent THF : Water (10:1)The biphasic system dissolves inorganic salts while keeping the organic catalyst active.
Temp 60°C - 80°C Moderate heat is sufficient for XPhos; avoids thermal decomposition of the boronic acid.[1]
Step 3: Hydrolysis (Post-Coupling)
  • Reagents: LiOH (3 equiv), THF/H₂O.

  • Procedure: Stir at RT for 4h. Acidify with 1M HCl to precipitate the target acid.

Protocol B: The "Direct" Route (Free Acid Optimization)

Recommended only if step-count is critical and yields of 50-60% are acceptable.[1]

Logic: To make the free acid work, we must overwhelm the system with base and use a water-miscible solvent to keep the carboxylate salt in solution.[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).[1] (Robust, bidentate ligand resists displacement by carboxylates better than PPh₃).

  • Base: K₂CO₃ (3.5 equiv). Crucial: 1 eq neutralizes the acid, 2.5 eq drive the coupling.

  • Solvent: Dioxane : Water (4:1). High water content is necessary to solubilize the phenylacetate salt.

  • Temperature: 90°C - 100°C.[1]

Decision Logic & Troubleshooting

Workflow Visualization

The following diagram illustrates the decision process for optimizing this specific reaction.

OptimizationLogic Start Start: Low Yield (<50%) CheckSubstrate Check Substrate: Are you using Free Acid? Start->CheckSubstrate YesFreeAcid Yes CheckSubstrate->YesFreeAcid Acid present CheckCat Check Catalyst: Using Pd(PPh3)4? CheckSubstrate->CheckCat Ester used Protect STRATEGY 1: Protect as Methyl Ester YesFreeAcid->Protect Preferred DirectOpt STRATEGY 2: Optimize Free Acid Cond. YesFreeAcid->DirectOpt If steps limited SwitchCat Switch to XPhos Pd G2 (Resists CN poisoning) CheckCat->SwitchCat Yes CheckBase Check Side Products: Is Protodeboronation High? CheckCat->CheckBase No (Already using active cat) SwitchBase Switch Base to K3PO4 (Milder pH) CheckBase->SwitchBase Yes (Ar-H observed)

Caption: Decision tree for diagnosing yield loss in nitrile-acid cross-couplings.

Mechanistic Insight: The "Nitrile Trap"

Understanding why the reaction fails is key to fixing it. The diagram below details the interference pathway.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Normal Cycle Poisoned Inactive Complex (Pd-NC-R) Pd0->Poisoned Nitrile Coordination (Inhibition) Nitrile Nitrile Group (R-CN) Nitrile->Poisoned Ligand Bulky Ligand (XPhos) Ligand->Pd0 Steric Shielding Ligand->Poisoned Prevents Formation

Caption: Mechanism of nitrile poisoning and how bulky ligands (XPhos) prevent catalyst deactivation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: It is not recommended. Triphenylphosphine is not bulky enough to prevent the nitrile group from coordinating to the Palladium. Furthermore, Pd(PPh₃)₄ is air-sensitive and often contains inactive Pd oxides.[1] For this specific "difficult" coupling, XPhos Pd G2 or SPhos Pd G2 are vastly superior [4].

Q: My boronic acid is disappearing, but no product is forming. Why? A: This is likely protodeboronation . The 3-cyanophenyl ring is electron-deficient, making the C-B bond weak.[1] Under strong basic conditions (like NaOH or NaOEt) or high temperatures, the boron group is replaced by a proton (forming benzonitrile).

  • Fix: Switch to anhydrous conditions or use K₃PO₄ as the base. Lower the temperature to 60°C and extend the reaction time [3].

Q: Why do I need 3.5 equivalents of base for the free acid route? A:

  • 1.0 equiv neutralizes the carboxylic acid (-COOH → -COO⁻).[1]

  • 1.0 equiv activates the boronic acid (forming the boronate -B(OH)₃⁻).[1]

  • 1.5 equiv acts as a buffer to maintain basicity throughout the reaction cycle. Using less than 3.0 equiv will stall the reaction immediately.

References

  • Sherwood, J. et al. "Palladium-catalyzed cross-coupling: The role of the nitrile group as a catalyst poison."[1] Journal of Molecular Catalysis A: Chemical, 2013.

  • Gooßen, L. J. et al. "Pd-catalyzed synthesis of arylacetic acid derivatives."[1] Organic Letters, 2001.

  • Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids: Analysis and Mitigation." Angewandte Chemie International Edition, 2016.

  • Bruno, N. C., et al. "Buchwald Precatalysts: Efficient Sources of Pd for Cross-Coupling." Chemical Science, 2013.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects."[1] Chemical Reviews, 1995.[2]

Sources

Technical Support Center: Solubility Enhancement of [3-(3-Cyanophenyl)phenyl]acetic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the aqueous solubility of [3-(3-Cyanophenyl)phenyl]acetic acid. Our approach is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of [3-(3-Cyanophenyl)phenyl]acetic acid that influence its solubility?

A1: Understanding the physicochemical properties of [3-(3-Cyanophenyl)phenyl]acetic acid is the cornerstone of developing an effective solubilization strategy.

  • Structure and Functional Groups: The molecule possesses a carboxylic acid group (-COOH), which is ionizable, and two phenyl rings, one of which has a cyano (-CN) substituent. This structure results in a molecule that is largely hydrophobic with a single ionizable acidic center.

  • Lipophilicity (LogP): The presence of the biphenyl structure suggests the molecule is quite lipophilic ("fat-loving"), which contributes to its poor aqueous solubility. This inherent hydrophobicity is the primary challenge to overcome.

Q2: Why is my stock solution of [3-(3-Cyanophenyl)phenyl]acetic acid precipitating when diluted into my aqueous experimental buffer?

A2: This is a common issue known as "carry-over" precipitation. It typically occurs when a stock solution prepared in a high-percentage organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer. The organic solvent acts as a good solvent for the compound, but when this solution is diluted into a predominantly aqueous environment, the solubility limit of the compound in the final buffer is exceeded, causing it to precipitate out. Addressing this requires strategies that increase the compound's intrinsic solubility in the final aqueous medium.

Troubleshooting Guide 1: pH Adjustment for Solubility Enhancement

The most direct method to enhance the solubility of an acidic compound like [3-(3-Cyanophenyl)phenyl]acetic acid is by increasing the pH of the aqueous buffer.[2][3][4]

Core Principle: Ionization

The carboxylic acid group is a weak acid. By raising the pH of the solution above the compound's pKa, we deprotonate the carboxylic acid, forming a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be >99% in its ionized, more soluble form.

Q: I've tried adjusting the pH, but the solubility is still insufficient. What's going wrong?

A: This can be due to several factors. Let's troubleshoot the process.

An inaccurate pH reading is a common source of error. Ensure your pH meter is properly calibrated with fresh, certified buffer standards at the temperature you will be using for your experiments.[5]

The choice of buffer is critical. The buffer's pKa should be close to the target pH of your final solution to provide adequate buffering capacity.[6] For targeting a pH above the estimated pKa of ~4.3, several options are suitable.

Target pH RangeRecommended Buffer SystemNotes
5.0 - 6.0Acetate BufferA common and effective choice in this range.[7]
6.0 - 7.5Phosphate Buffer (e.g., PBS)Widely used, especially for biological compatibility.[7][8]
7.5 - 9.0Tris or Borate BuffersUseful for higher pH ranges.

A systematic approach ensures reproducibility. Below is a detailed workflow for preparing a pH-adjusted solution.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Series of Buffers: Prepare several buffers (e.g., acetate, phosphate) at different pH values, starting from a pH near the estimated pKa and increasing in 0.5 unit increments (e.g., pH 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).[9]

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid [3-(3-Cyanophenyl)phenyl]acetic acid to a known volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. This will give you a clear profile of how pH impacts solubility and help you select the minimum pH required to achieve your target concentration.

Workflow for pH Adjustment

G cluster_prep Preparation cluster_dissolution Dissolution & Adjustment cluster_final Finalization start Start: Need Higher Solubility choose_buffer Choose Buffer with pKa near Target pH start->choose_buffer prepare_buffer Prepare Buffer at ~90% Final Volume choose_buffer->prepare_buffer add_compound Add [3-(3-Cyanophenyl)phenyl]acetic acid prepare_buffer->add_compound mix Mix Thoroughly (Vortex/Stir) add_compound->mix check_ph Measure pH mix->check_ph adjust_ph Adjust pH Upwards with Dilute Base (e.g., NaOH) check_ph->adjust_ph pH < Target final_volume Add Buffer to Final Volume (QS) check_ph->final_volume pH ≈ Target adjust_ph->check_ph verify Verify Final pH final_volume->verify filter Sterile Filter (0.22 µm) verify->filter end_node Ready for Use filter->end_node

Caption: Workflow for preparing a pH-adjusted solution.

Troubleshooting Guide 2: Using Co-solvents

If pH adjustment alone is insufficient or undesirable (e.g., due to experimental constraints), the use of co-solvents is a powerful secondary strategy.[10][11]

Core Principle: Polarity Reduction

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[12][13] This makes the buffer a more favorable environment for a lipophilic molecule like [3-(3-Cyanophenyl)phenyl]acetic acid, thereby increasing its solubility.

Q: I added a co-solvent, but my compound is still not dissolving or is precipitating over time. What should I do?

A: The choice and concentration of the co-solvent are critical. An unsystematic approach can lead to failure.

For most biological and pharmaceutical applications, the choice of co-solvent is restricted to those with low toxicity.

Co-solventTypical Concentration RangeNotes
Ethanol1-20% (v/v)Commonly used, but can affect protein structure at higher concentrations.[14]
Propylene Glycol (PG)1-40% (v/v)A versatile and effective solubilizer.
Polyethylene Glycol 400 (PEG 400)1-50% (v/v)Excellent for highly lipophilic compounds.[13]
Dimethyl Sulfoxide (DMSO)0.1-5% (v/v)Very powerful, but often limited to low percentages due to cellular toxicity.

The required concentration will be compound-specific. A co-solvent titration experiment is the best way to determine the minimum amount needed.

Experimental Protocol: Co-solvent Titration for Solubility

  • Prepare Co-solvent Stock Solutions: In your chosen aqueous buffer (at a fixed, optimal pH determined previously), prepare a series of solutions with increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 15%, 20%, 30% v/v PEG 400).

  • Measure Equilibrium Solubility: Perform the equilibrium solubility measurement as described in the pH adjustment protocol for each co-solvent concentration.

  • Analyze and Select: Plot solubility versus co-solvent percentage. This will reveal the relationship and allow you to select the lowest co-solvent concentration that meets your required compound concentration. Be mindful of potential non-linear effects; sometimes solubility can decrease at very high co-solvent percentages.[14]

Logical Relationship for Co-Solvent Strategy

G compound [3-(3-Cyanophenyl)phenyl]acetic acid - High Lipophilicity - Poor Aqueous Solubility problem Problem - Precipitation in Aqueous Buffer compound->problem strategy Strategy: Co-solvency - Reduce Solvent Polarity - Match Solute/Solvent Properties problem->strategy solution Solution - Homogeneous Solution - Increased Compound Concentration strategy->solution

Caption: Logic of using co-solvents for solubility.

Troubleshooting Guide 3: Employing Cyclodextrins

For particularly challenging compounds, cyclodextrins offer a sophisticated mechanism for solubility enhancement.[15][16]

Core Principle: Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate the hydrophobic parts of a guest molecule, like the biphenyl structure of our compound, forming a water-soluble inclusion complex. This complex effectively shields the lipophilic portion of the drug from the aqueous environment, dramatically increasing its apparent solubility.

Q: Which cyclodextrin should I use and how do I formulate it?

A: The selection depends on the size of your molecule and the desired solubility increase.

  • Beta-Cyclodextrin (β-CD): Often a good starting point due to its cavity size being suitable for aromatic rings. However, its own aqueous solubility is limited.[18]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical formulations.[14][16]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative that is particularly effective at complexing with and solubilizing molecules.

This experiment is essential to understand the stoichiometry and stability of the complex.

Experimental Protocol: Phase-Solubility Analysis

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in a fixed pH buffer.

  • Equilibrate with Compound: Add an excess of solid [3-(3-Cyanophenyl)phenyl]acetic acid to each solution.

  • Agitate and Analyze: Equilibrate the samples as previously described (24-48 hours at a constant temperature). After equilibration and filtration, quantify the concentration of the dissolved compound in each sample.

  • Interpret the Diagram: Plot the concentration of the dissolved compound (guest) against the concentration of the cyclodextrin (host).

    • A-type Curve: A linear increase in solubility indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the complexation binding constant.

    • B-type Curve: The curve may plateau or bend, suggesting the formation of less soluble higher-order complexes at high cyclodextrin concentrations.

This systematic approach, moving from simple pH adjustment to more complex formulations with co-solvents or cyclodextrins, provides a robust framework for overcoming the solubility challenges of [3-(3-Cyanophenyl)phenyl]acetic acid. Always validate the final formulation for stability over the time course of your planned experiments.

References

  • Unknown. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Google.
  • Loftsson, T., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. NCBI.
  • Unknown. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis.
  • Unknown. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. BOC Sciences.
  • Unknown. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. ManTech Publications.
  • Unknown. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette.
  • Jafar, M., et al. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. eIJPPR.
  • Puskás, I., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.
  • Unknown. (n.d.). Cosolvent - Wikipedia. Wikipedia.
  • Khan, K., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer.
  • Unknown. (n.d.). 8.11 pH and Solubility | AP Chemistry. Fiveable.
  • Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline. Pharmaguideline.
  • Tutor Team, A. (2025, March 11). How does pH affect solubility? - askIITians. askIITians.
  • Unknown. (n.d.). Preparing Buffer Solutions - Shimadzu (Europe). Shimadzu.
  • Unknown. (2025, August 15). PH effect on solubility Definition - General Chemistry II... - Fiveable. Fiveable.
  • Unknown. (n.d.). Optimizing buffer mixing and preparation - Sigma-Aldrich. Sigma-Aldrich.
  • Unknown. (n.d.). Buffers. California State University, Northridge.
  • Unknown. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems - Mettler Toledo. Mettler Toledo.
  • Unknown. (n.d.). Phenylacetic acid - Wikipedia. Wikipedia.

Sources

Technical Support Center: Purification of [3-(3-Cyanophenyl)phenyl]acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [3-(3-Cyanophenyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for [3-(3-Cyanophenyl)phenyl]acetic acid?

The most critical initial step is selecting an appropriate solvent system. An ideal solvent should exhibit high solubility for [3-(3-Cyanophenyl)phenyl]acetic acid at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the fundamental principle that drives the recrystallization process, allowing for the separation of the desired compound from impurities that remain dissolved in the mother liquor.[1]

The selection process often involves empirical testing of various solvents with different polarities. A general understanding of the polarity of both the solute and the potential solvents is beneficial, following the principle of "like dissolves like".

Q2: My compound, [3-(3-Cyanophenyl)phenyl]acetic acid, is not dissolving in the hot solvent. What should I do?

If the compound fails to dissolve completely in the hot solvent, it could be due to several factors:

  • Insufficient Solvent: You may not have added enough solvent to reach the saturation point at that temperature. Gradually add small portions of the hot solvent until the solid dissolves completely.[2] However, be cautious not to add an excessive amount, as this will lead to poor recovery of your compound upon cooling.[3][4]

  • Inappropriate Solvent: The chosen solvent may simply be a poor solvent for your compound, even at elevated temperatures. In this case, you will need to select a different solvent.

  • Insoluble Impurities: The undissolved material could be insoluble impurities. If you have added a reasonable amount of hot solvent and the bulk of your compound has dissolved, but some solid remains, a hot filtration step is recommended to remove these impurities before allowing the solution to cool.[2]

Q3: After cooling the solution, no crystals have formed. What are the likely causes and how can I induce crystallization?

The failure of crystals to form upon cooling is a common issue, often due to supersaturation of the solution.[4][5] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[2][4][5]

  • Seeding: Introduce a tiny crystal of pure [3-(3-Cyanophenyl)phenyl]acetic acid (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[2][4][5]

  • Reducing Solvent Volume: It's possible that too much solvent was added initially. You can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute and promoting crystallization upon cooling.[3][4]

  • Further Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath.[4]

Q4: The recrystallization resulted in an oil instead of crystals. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to rapid precipitation instead of controlled crystallization.

To remedy this, you can try the following:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[4]

  • Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3][4]

  • Change Solvent System: Consider using a solvent with a lower boiling point or a mixed solvent system to better control the solubility.

Q5: My final product yield is very low. What are the potential reasons for this?

A low yield can be attributed to several factors during the recrystallization process:

  • Using Too Much Solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even after cooling, thus reducing the amount of recovered crystals.[3][4]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, a significant portion of the product can be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Not allowing sufficient time for the solution to cool and for crystals to form can lead to a lower yield.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the recrystallization of [3-(3-Cyanophenyl)phenyl]acetic acid.

Problem: Poor Crystal Formation or No Crystals
Possible Cause Recommended Solution Scientific Rationale
Supersaturated Solution 1. Scratch the inner surface of the flask with a glass rod.[2][4][5] 2. Add a seed crystal of the pure compound.[2][4][5]Provides nucleation sites for crystal growth to initiate from a supersaturated state.
Too Much Solvent Used Gently boil off some of the solvent to increase the concentration.[3][4]Increases the solute concentration to the point of saturation at a lower temperature, facilitating crystallization upon cooling.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4]Slow cooling promotes the formation of a well-ordered crystal lattice rather than amorphous precipitation.
Presence of Soluble Impurities Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization.High concentrations of impurities can inhibit crystal lattice formation.
Problem: Formation of an Oil Instead of Crystals
Possible Cause Recommended Solution Scientific Rationale
Solution is Too Concentrated Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[4]Reduces the supersaturation level, allowing for more controlled crystal growth rather than rapid precipitation as an oil.
Cooling is Too Rapid Allow the solution to cool to room temperature on the benchtop before further cooling in an ice bath.[4]Slower cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice.
Inappropriate Solvent Choice Select a solvent with a lower boiling point or use a mixed solvent system.If the solute's melting point is below the solvent's boiling point, it may melt before dissolving and then separate as an oil.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the impure [3-(3-Cyanophenyl)phenyl]acetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating to dissolve the solid completely.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[2]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[2]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow Start Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFiltration Hot Filtration (Optional) Dissolve->HotFiltration Insoluble impurities? Cooling Slow Cooling Dissolve->Cooling No insoluble impurities HotFiltration->Cooling CrystalFormation Crystal Formation Cooling->CrystalFormation Isolation Isolate Crystals (Vacuum Filtration) CrystalFormation->Isolation Washing Wash with Ice-Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Cooling Complete CheckCrystals Crystals Formed? Start->CheckCrystals NoCrystals No Crystals CheckCrystals->NoCrystals No GoodCrystals Good Crystals CheckCrystals->GoodCrystals Yes OiledOut Oiled Out? NoCrystals->OiledOut InduceCrystallization Induce Crystallization: - Scratch - Seed - Reduce Solvent OiledOut->InduceCrystallization No AddressOil Address Oiling Out: - Re-heat & Add Solvent - Slower Cooling OiledOut->AddressOil Yes LowYield Low Yield? LowYield->GoodCrystals No OptimizeYield Optimize Yield: - Use Less Solvent - Ensure Slow Cooling LowYield->OptimizeYield Yes GoodCrystals->LowYield

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • ResearchGate. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Unknown. (n.d.). Recrystallization I.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.

Sources

Removing palladium catalysts from [3-(3-Cyanophenyl)phenyl]acetic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

The Challenge: You are isolating [3-(3-Cyanophenyl)phenyl]acetic acid . This molecule presents a unique "Push-Pull" challenge for purification:

  • The Nitrile Group (-CN): A "soft" ligand that can weakly coordinate with Palladium (Pd), potentially preventing standard washes from being effective.

  • The Carboxylic Acid (-COOH): An acidic moiety that risks reacting with basic scavengers (like diamines), leading to salt formation or product loss.

Regulatory Context: Under ICH Q3D guidelines, Palladium is a Class 2B impurity.[1][2]

  • Oral Limit: typically <10 ppm (based on a 10g daily dose).[3]

  • Parenteral Limit: typically <1 ppm .

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the most appropriate removal strategy based on your current crude purity and scale.

Pd_Removal_Decision Start Start: Assess Crude Pd Level HighPd > 1,000 ppm (Black/Dark Brown) Start->HighPd MedPd 100 - 1,000 ppm (Light Brown/Tan) Start->MedPd LowPd < 100 ppm (Off-white) Start->LowPd AcidBase Protocol B: Acid-Base Extraction (Leverage -COOH) HighPd->AcidBase High Yield Required Carbon Protocol C: Activated Carbon (Bulk Removal) HighPd->Carbon Quick Bulk Clean Scavenger Protocol A: Silica Scavengers (Si-Thiol / Si-DMT) MedPd->Scavenger Best Selectivity LowPd->Scavenger Polishing Cryst Final Crystallization LowPd->Cryst Final Step AcidBase->Scavenger If Pd > 50ppm Carbon->Scavenger If Pd > 50ppm Scavenger->Cryst

Figure 1: Decision matrix for selecting the optimal purification workflow based on initial contamination levels.

Protocol A: Chemical Scavenging (The Gold Standard)

Best For: Final polishing (reducing Pd from ~500 ppm to <10 ppm) without yield loss.

The Chemistry

Because your molecule contains a Nitrile (-CN) , simple silica or amine-based scavengers are often insufficient. The nitrile competes for the metal. You require a ligand with a higher affinity for Pd than the nitrile group.

  • Recommended: Si-Thiol (Mercaptopropyl) or Si-DMT (Dimercaptotriazine) .

  • Why: Sulfur is a softer, stronger ligand for Pd(II) and Pd(0) than the nitrile nitrogen.

  • Avoid: Si-Diamine or Si-Triamine . These are basic and will deprotonate your carboxylic acid (-COOH), causing the scavenger to bind your product via ionic interaction rather than the metal.

Step-by-Step Procedure (Batch Mode)
  • Dissolution: Dissolve crude product in a solvent with good solubility (THF, EtOAc, or DMF). Avoid alcohols if using Si-DMT as they can sometimes reduce scavenging efficiency due to solvation shells.

  • Loading: Add Si-Thiol or Si-DMT at a ratio of 4-10 equivalents relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, use 5-10 wt% of scavenger relative to the mass of the crude product.

  • Temperature: Heat the mixture to 50-60°C .

    • Critical Insight: Pd complexes stabilized by nitriles or phosphines often have high activation energies for ligand exchange. Room temperature stirring is frequently the cause of failure.

  • Time: Agitate for 4 hours .

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Test filtrate for Pd.

Protocol B: Acid-Base Extraction (The "Smart" Workup)

Best For: High Pd levels (>1000 ppm) or bulk crude cleanup. Mechanism: This method exploits the Carboxylic Acid (-COOH) to move the product into the aqueous phase, leaving non-polar Pd-ligand complexes in the organic phase.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Salt Formation: Add 1M NaOH or Sat. NaHCO3 slowly.

    • Target: pH ~9-10.

    • Result: The [3-(3-Cyanophenyl)phenyl]acetic acid converts to its sodium salt (water-soluble).

  • Phase Separation: Separating the layers.

    • Aqueous Layer: Contains your Product (as carboxylate).

    • Organic Layer: Contains the Pd-catalyst, ligands (phosphines), and non-acidic impurities. Discard this layer.

  • Wash: Wash the aqueous layer twice with fresh Ethyl Acetate/DCM to extract any entrained organic Pd species.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2.

    • Result: The product reprecipitates as the free acid.

  • Isolation: Filter the solid precipitate.

Warning: If your Pd catalyst was "ligand-free" (e.g., Pd/C or Pd(OAc)2), some Pd might form "Pd-Black" (colloidal metal). If the aqueous layer is dark, filter it through Celite before acidification.

Protocol C: Activated Carbon (Adsorption)

Best For: heavily contaminated samples where yield loss (5-10%) is acceptable.

The Chemistry

Activated carbon adsorbs planar aromatic systems. Your biaryl product is planar, meaning it will bind to carbon to some extent.

  • Recommended Type: Darco KB-B or Ecosorb C-941 . These are chemically activated and have pore structures optimized for organometallics.

Step-by-Step Procedure
  • Slurry: Dissolve product in THF or EtOH. Add Activated Carbon (10-20 wt% relative to product).

  • Heating: Stir at reflux for 1-2 hours.

  • Filtration: Filter over a tight pad of Celite.

    • Note: Carbon fines are notorious for passing through filters. Use a double-layer filter paper or a 0.2 µm membrane.

Comparative Data Analysis

FeatureProtocol A: Si-Thiol/DMTProtocol B: Acid-BaseProtocol C: Carbon
Pd Removal Efficiency High (>95%)Medium (80-90%)Variable (70-95%)
Product Yield Excellent (>98%)Good (>90%)Moderate (85-90%)
Selectivity Very HighHigh (Chemical)Low (Adsorption)
Cost High (

$)
Low ($)Low ($)
Risk LowEmulsion formationProduct loss

Troubleshooting & FAQs

Q1: I used Si-Thiol, but the filtrate is still colored and Pd is high. Why?

A: You likely have Colloidal Palladium (nanoparticles), not soluble Pd(II) complexes. Scavengers rely on ligand exchange (chemical bonding); they cannot chemically bind a solid nanoparticle effectively.

  • Fix: Dissolve the product and perform a Hot Filtration through a pad of Celite mixed with activated carbon. This physically traps the colloids before you apply the scavenger.

Q2: Can I use "QuadraPure" or polymer scavengers instead of Silica?

A: Yes, but be careful with swelling. Polymer resins swell in solvents like THF/DCM. If your product precipitates during the swelling phase, it gets trapped inside the bead. Silica (Si-Thiol) does not swell, making it safer for products with limited solubility like biaryl acids.

Q3: Will the Nitrile group hydrolyze during the Acid-Base workup?

A: Nitriles are generally stable to dilute base (1M NaOH) at room temperature for short durations. However, avoid boiling NaOH or using concentrated acid/base for extended periods, as this will convert the Nitrile (-CN) to a primary Amide (-CONH2) or Acid (-COOH). Stick to mild bases like NaHCO3 or Na2CO3 if possible.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4] [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.[5][6][7] [Link]

Sources

Troubleshooting low purity in cyanophenyl acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting challenges in the synthesis and purification of cyanophenylacetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these valuable compounds. Here, we address common issues related to low purity, offering scientifically grounded explanations and actionable protocols to enhance your experimental outcomes.

Troubleshooting Guide: Low Purity in Cyanophenylacetic Acid Derivatives

This section provides in-depth answers to specific problems you may encounter during your synthesis and purification workflows.

Question 1: I've synthesized a cyanophenylacetic acid derivative, but my crude product purity is significantly lower than expected. What are the most common sources of impurities?

Low purity in the crude product of cyanophenylacetic acid derivatives often originates from several key sources throughout the synthetic process. Identifying these can be the first step toward a successful resolution.

Common Impurity Sources:

  • Incomplete Reaction: The primary cause of a complex crude mixture is often an incomplete conversion of starting materials. This can be due to suboptimal reaction temperature, insufficient reaction time, or inefficient mixing. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the reaction has gone to completion before proceeding with the workup.

  • Side Reactions: Several side reactions can compete with the desired product formation. The specific side products will depend on your chosen synthetic route, but common examples include:

    • Hydrolysis of the Nitrile Group: The cyano (-CN) group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions at elevated temperatures.

    • Dimerization or Polymerization: Under certain conditions, especially with reactive intermediates, dimerization or polymerization of the starting materials or product can occur.

    • Over-alkylation or Arylation: If your synthesis involves alkylation or arylation steps, poly-substitution on the phenyl ring can be a significant source of impurities.

  • Contaminated Starting Materials: The purity of your starting materials is paramount. Impurities present in the initial reagents can be carried through the reaction and contaminate the final product. Always use reagents of an appropriate grade and consider purifying them if necessary.

  • Decomposition during Workup or Purification: Cyanophenylacetic acid derivatives can be sensitive to pH and temperature. During aqueous workup, prolonged exposure to strongly acidic or basic conditions can lead to degradation. Similarly, excessive heat during solvent evaporation or purification can cause decomposition.

Investigative Workflow for Impurity Identification:

To effectively troubleshoot, a systematic approach to identifying the impurities is essential.

G cluster_0 Impurity Source Identification cluster_1 Purification Strategy Crude Product (Low Purity) Crude Product (Low Purity) Incomplete Reaction? Incomplete Reaction? Crude Product (Low Purity)->Incomplete Reaction? Check TLC/HPLC Side Reactions? Side Reactions? Crude Product (Low Purity)->Side Reactions? Analyze byproducts Starting Material Quality? Starting Material Quality? Crude Product (Low Purity)->Starting Material Quality? Verify purity Recrystallization Recrystallization Crude Product (Low Purity)->Recrystallization Column Chromatography Column Chromatography Crude Product (Low Purity)->Column Chromatography Acid-Base Extraction Acid-Base Extraction Crude Product (Low Purity)->Acid-Base Extraction Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction?->Optimize Reaction Conditions Modify Reaction Pathway Modify Reaction Pathway Side Reactions?->Modify Reaction Pathway Purify Reagents Purify Reagents Starting Material Quality?->Purify Reagents Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Acid-Base Extraction->Pure Product

Caption: Troubleshooting workflow for low purity.

Question 2: My HPLC analysis shows multiple peaks close to my product peak. How can I improve the separation and achieve higher purity?

Achieving high purity, particularly when impurities have similar properties to the target compound, requires a refined purification strategy.

Strategies for Improved Purification:

  • Recrystallization: This is often the most effective method for purifying solid cyanophenylacetic acid derivatives. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

    • Pro-Tip: If your compound "oils out" instead of crystallizing, it may be due to a low melting point or significant impurities depressing the melting point. Try using a larger volume of solvent or a different solvent system. Adding a seed crystal of the pure compound can also induce crystallization.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful tool.

    • Stationary Phase: Silica gel is the most common stationary phase. However, due to the acidic nature of cyanophenylacetic acid derivatives, peak tailing can be an issue. This can often be mitigated by adding a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase.

    • Mobile Phase: A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will typically provide the best separation of components with varying polarities. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.

  • Acid-Base Extraction: The carboxylic acid functionality of your product allows for selective extraction. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the pure product, which can be collected by filtration.

Data Presentation: Common Impurities and Purification Strategies

Impurity TypeLikely CauseRecommended Purification Method
Unreacted Starting MaterialIncomplete reactionColumn Chromatography, Recrystallization
Amide/Carboxylic Acid from Nitrile HydrolysisNon-optimal pH/temp in reaction/workupRecrystallization, Acid-Base Extraction
Dimer/PolymerHigh concentration, reactive intermediatesColumn Chromatography
Over-alkylated/-arylated ByproductsLack of reaction selectivityColumn Chromatography

Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis and handling of cyanophenylacetic acid derivatives.

What is the best general method for purifying cyanophenylacetic acid derivatives?

For solid derivatives, recrystallization is typically the most efficient and scalable method for achieving high purity. For liquid or oily products, or for complex mixtures of solids, column chromatography is the preferred method.

How can I prevent the hydrolysis of the nitrile group during my reaction or workup?

To minimize nitrile hydrolysis, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If your reaction requires basic or acidic conditions, consider using milder reagents or protecting the carboxylic acid group. During workup, use dilute acids and bases and perform extractions quickly at room temperature.

My melting point is broad and lower than the literature value. What does this indicate?

A broad and depressed melting point is a strong indication of impurities. Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to transition to the liquid phase.

Can I use spectroscopic methods to assess the purity of my compound?

Yes, spectroscopic methods are excellent for assessing purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of impurities with different chemical structures. Integrating the signals can even provide a quantitative measure of purity.

  • Mass Spectrometry (MS) coupled with a separation technique like HPLC (LC-MS) is highly effective for identifying and quantifying impurities.

Experimental Protocols

Protocol 1: Recrystallization of a Solid Cyanophenylacetic Acid Derivative
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold. Test a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes). Solvent mixtures can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_0 General Synthesis cluster_1 Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Method Purification Method Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product

Caption: General experimental workflow.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • Various Authors. (2014, January 4). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? ResearchGate. Retrieved from [Link]

  • Vaia. (n.d.). One method of determining the purity of an organic substance is to measure the melting point of some crystals.

Technical Guide: Extraction Optimization for [3-(3-Cyanophenyl)phenyl]acetic Acid

[1][2]

Executive Summary: The "Amphiphilic" Challenge

The molecule [3-(3-Cyanophenyl)phenyl]acetic acid presents a specific extraction challenge due to its hybrid physicochemical profile. It contains a lipophilic biphenyl core (prone to

carboxylic acid

nitrile (cyano)12

Successful isolation requires a solvent system that disrupts the biphenyl-water interaction without hydrolyzing the labile nitrile group.[1] This guide prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc) over traditional chlorinated solvents to minimize emulsion formation and enhance environmental compliance.[1][2]

Part 1: Solvent Selection Decision Matrix

The following table compares solvent performance specifically for cyano-substituted biphenyl acids.

SolventExtraction EfficiencyEmulsion RiskGreen ScoreRecommendationTechnical Note
Dichloromethane (DCM) HighModerateLowAvoid Good solubility for biphenyls, but causes "rag layers" due to density issues.[1][2] Environmental hazard.[2]
Ethyl Acetate (EtOAc) ModerateHighMediumSecondary High water miscibility often leads to stable emulsions with biphenyl acids.[2]
2-MeTHF Excellent Low High Primary Hydrophobic enough to separate cleanly; polar enough to solvate the cyano group.[1][2]
Isopropyl Acetate (IPAc) GoodVery LowHighAlternative Lower water solubility than EtOAc; forces sharper phase cuts.[2]
MTBE LowLowMediumAvoid Poor solubility for the polar cyano-acid complex; likely to precipitate product prematurely.[1][2]
Part 2: The Acid-Base Swing Protocol (Visualized)

The most effective purification method for this intermediate is a controlled pH-swing extraction.[1][2] This separates the product from non-acidic impurities (e.g., unreacted halides, biaryl byproducts) without chromatography.

Critical Warning: The cyano group is susceptible to hydrolysis.[2][3] Avoid boiling strong bases (NaOH) or strong mineral acids (HCl).[2] Use mild buffering.

ExtractionWorkflowStartCrude Reaction Mixture(Suzuki Coupling Product)Quench1. Quench & DiluteSolvent: 2-MeTHFStart->QuenchBaseWash2. Basic Extraction (pH 9-10)Reagent: 1M Na2CO3 (Cold)Quench->BaseWashPhaseSep1Phase SeparationBaseWash->PhaseSep1OrgLayer1Organic Layer(Contains Non-Acidic Impurities)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product as Carboxylate Salt)PhaseSep1->AqLayer1KeepAcidify3. Controlled Acidification (pH 3-4)Reagent: 1M Citric Acid or H3PO4AqLayer1->AcidifyPrecipitation RiskExtract24. Back-ExtractionSolvent: 2-MeTHF or IPAcAcidify->Extract2FinalIsolated Product[3-(3-Cyanophenyl)phenyl]acetic acidExtract2->Final

Figure 1: Optimized Acid-Base Swing workflow minimizing hydrolysis risk while maximizing impurity rejection.

Part 3: Troubleshooting & FAQs
Q1: I am seeing a persistent "rag layer" (emulsion) at the interface. How do I resolve this?

Cause: Biphenyl derivatives are surfactants.[2] They have a greasy tail (biphenyl) and a polar head (carboxylate).[2] When mixed with water and EtOAc, they stabilize emulsions.[2] Solution:

  • Switch Solvent: Move from Ethyl Acetate to Isopropyl Acetate (IPAc) . IPAc has significantly lower water solubility (

    
     vs 
    
    
    for EtOAc), creating a higher interfacial tension that breaks emulsions.[2]
  • The "Salt" Trick: Add saturated brine (

    
    ) to the aqueous layer before shaking.[2] This increases the ionic strength, forcing the organic product out of the water phase (salting out).
    
  • Filtration: If the rag layer contains black particulates (Palladium black from coupling), filter the entire biphasic mixture through a pad of Celite 545 before attempting to separate layers.[2]

Q2: Can I use NaOH to extract the acid?

Strictly No. Reason: The nitrile (-CN) group on the phenyl ring is sensitive to hydrolysis.[1]

  • Risk: Exposure to 1M NaOH, especially if warm, can hydrolyze the nitrile to a primary amide (

    
    ) or fully to a carboxylic acid (
    
    
    ), destroying your core structure.[1][2]
  • Protocol: Use 1M Sodium Carbonate (

    
    )  or Saturated Sodium Bicarbonate (
    
    
    )
    .[2] Maintain the aqueous pH between 9 and 10.[2] This is sufficient to deprotonate the acetic acid moiety (
    
    
    ) without attacking the nitrile.
Q3: The product is oiling out during acidification. How do I get a solid?

Cause: Rapid acidification of lipophilic salts often generates a super-saturated oil rather than a crystal lattice.[2] Solution:

  • Seed & Slow: Acidify the aqueous layer slowly while stirring in the presence of the extraction solvent (e.g., 2-MeTHF).

  • Dual-Phase Acidification: Do not acidify the water layer alone.[2] Add the organic solvent first, then add the acid. The product will protonate and immediately partition into the organic layer, preventing the formation of a sticky oil gum on the flask walls.[1]

Q4: How do I remove residual Palladium without column chromatography?

Context: Since this molecule is likely made via Suzuki coupling, Pd contamination is a major concern.[2] Solution: During the final organic extraction (Step 4 in the diagram):

  • Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to the organic phase.[2]

  • Stir for 30 minutes at room temperature.

  • Filter through a 0.45

    
     PTFE filter.[2]
    
  • Alternatively, wash the organic layer with 5% N-Acetylcysteine solution, which complexes Pd effectively.[1][2]

Part 4: Detailed Experimental Protocol

Objective: Isolation of [3-(3-Cyanophenyl)phenyl]acetic acid from crude reaction mixture.

  • Concentration: Evaporate reaction solvents (e.g., Dioxane, DMF) to a minimum volume. Do not dry completely to a hard solid.[1]

  • Dissolution: Dissolve the residue in 2-MeTHF (10 mL per gram of theoretical yield).

  • Filtration (Critical): Filter through a Celite pad to remove insoluble Pd black.[2] Rinse the pad with 2-MeTHF.[1][2]

  • Basic Extraction:

    • Transfer filtrate to a separatory funnel.[2]

    • Add 0.5 M

      
        (20 mL per gram). Shake gently.
      
    • Check pH: Aqueous layer should be pH ~10.[2]

    • Separate layers.[2] Keep the Aqueous Layer (Product is here).

    • Optional: Wash the aqueous layer once with fresh 2-MeTHF to remove non-polar impurities.[1][2]

  • Acidification & Isolation:

    • Cool the aqueous layer to 5-10°C.[1][2]

    • Add fresh 2-MeTHF (or IPAc) to the aqueous solution.[1][2]

    • Slowly add 1 M Citric Acid or 1 M

      
        with vigorous stirring until pH reaches 3-4. Avoid conc. HCl to prevent nitrile hydrolysis.[2]
      
  • Final Wash:

    • Separate the organic layer.[2][4][5]

    • Wash with Brine (Sat. NaCl).[2]

    • Dry over

      
       (Sodium Sulfate).[2]
      
    • Concentrate under reduced pressure to yield the off-white solid.[1][2]

References
  • Solvent Properties & Green Chemistry

    • Byrne, F. P., et al. (2016).[2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). Link

    • Rationale: Supports the selection of 2-MeTHF and IPAc over DCM for environmental and efficiency reasons.[1]

  • Biphenyl Synthesis & Workup

    • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]

    • Rationale: Establishes the context of the starting material and the necessity of Pd removal str
  • Nitrile Stability

    • Cohen, N., et al. (2010).[2] "Hydrolysis of Nitriles." Encyclopedia of Reagents for Organic Synthesis.

    • Rationale: Validates the warning against using strong bases (NaOH) or strong mineral acids at high temperatures during extraction.[2]

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004).[2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900.[1][2] Link[1][2]

    • Rationale: Source for the N-Acetylcysteine and Thiol scavenger recommend

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Interpretation and Peak Assignment for [3-(3-Cyanophenyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a definitive method for mapping molecular architecture. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of [3-(3-Cyanophenyl)phenyl]acetic acid, a biphenyl derivative with functionalities relevant to medicinal chemistry.

This guide will navigate through a detailed prediction of the 1H NMR spectrum of [3-(3-Cyanophenyl)phenyl]acetic acid, a comparative analysis with structurally related alternatives, and a comprehensive experimental protocol for acquiring high-quality data. By understanding the causal relationships between molecular structure and spectral output, researchers can enhance their proficiency in spectral interpretation.

Predicted 1H NMR Spectrum of [3-(3-Cyanophenyl)phenyl]acetic acid

Due to the novelty of [3-(3-Cyanophenyl)phenyl]acetic acid, publicly available experimental 1H NMR spectra are not readily found. However, based on established principles of NMR spectroscopy and extensive data from analogous compounds, a highly accurate prediction can be constructed.

The structure of [3-(3-Cyanophenyl)phenyl]acetic acid presents three key regions for 1H NMR analysis: the aliphatic methylene protons of the acetic acid moiety, the aromatic protons of the two phenyl rings, and the acidic proton of the carboxylic acid.

Molecular Structure and Proton Labeling:

Caption: Molecular Structure of [3-(3-Cyanophenyl)phenyl]acetic acid with proton labeling for NMR assignment.

Predicted Chemical Shifts (δ), Multiplicities, and Integration:

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H₁ (COOH)~11-12Broad Singlet (br s)1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[1]
H₂/H₃ (-CH₂-)~3.7Singlet (s)2HThe methylene protons are adjacent to an aromatic ring and a carbonyl group, leading to a downfield shift. The absence of adjacent protons results in a singlet.
Aromatic Protons (H₄-H₁₁)~7.4 - 7.9Multiplet (m)8HThe eight aromatic protons will appear as a complex multiplet due to overlapping signals and spin-spin coupling. The electron-withdrawing nature of the cyano group will deshield adjacent protons, shifting them further downfield.[2]

Comparative Analysis with Alternative Compounds

To contextualize the predicted spectrum, a comparison with experimentally verified spectra of structurally related molecules is invaluable. We will consider Phenylacetic acid as a baseline and (4-Cyanophenyl)acetic acid as a positional isomer.

Compound Structure -CH₂- Signal (δ, ppm) Aromatic Signals (δ, ppm) Key Differentiating Feature
[3-(3-Cyanophenyl)phenyl]acetic acid (Structure as above)~3.7 (s)~7.4 - 7.9 (m, 8H)Complex multiplet for 8 aromatic protons due to the disubstituted biphenyl system.
Phenylacetic acid ~3.64 (s)~7.24 - 7.36 (m, 5H)A single multiplet for 5 equivalent aromatic protons.[3]
(4-Cyanophenyl)acetic acid ~3.7 (s)~7.4 (d, 2H), ~7.6 (d, 2H)Two distinct doublets for the para-substituted aromatic ring, a simpler pattern than the target molecule.

This comparison highlights how the introduction and position of the cyanophenyl group significantly influence the aromatic region of the 1H NMR spectrum, providing a clear diagnostic marker for each compound.

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of [3-(3-Cyanophenyl)phenyl]acetic acid, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid [3-(3-Cyanophenyl)phenyl]acetic acid.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: A range of -2 to 14 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

Caption: A streamlined workflow for acquiring and processing 1H NMR data.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the 1H NMR analysis of [3-(3-Cyanophenyl)phenyl]acetic acid. While an experimental spectrum is not yet publicly available, the detailed prediction, coupled with a robust comparative analysis and a standardized experimental protocol, equips researchers with the necessary tools for its confident identification and characterization. The principles outlined here are broadly applicable to the structural elucidation of other novel biphenyl derivatives and underscore the power of 1H NMR spectroscopy in modern drug discovery and development. As new compounds are synthesized, populating spectral databases with high-quality, well-documented data will be crucial for accelerating future research endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for "Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives". [Link]

  • Spectral Database for Organic Compounds (SDBS). Phenylacetic acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • University of California, Los Angeles (UCLA) Department of Chemistry and Biochemistry. WebSpectra: Problems in NMR and IR Spectroscopy. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media. [Link]

  • McMurry, J. (2015). Organic Chemistry. Cengage Learning. [Link]

Sources

Optimizing Purity Analysis of [3-(3-Cyanophenyl)phenyl]acetic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for [3-(3-Cyanophenyl)phenyl]acetic Acid Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The purity analysis of [3-(3-Cyanophenyl)phenyl]acetic acid —a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists—presents unique chromatographic challenges. Standard alkyl-bonded phases (C18) often fail to resolve positional isomers and structurally similar process impurities due to their reliance solely on hydrophobic discrimination.

This guide compares a Standard Generic C18 Method against an Optimized Biphenyl Stationary Phase Method . We demonstrate that leveraging


-

interactions via a Biphenyl column, combined with a methanol-based mobile phase, provides superior selectivity (

) and resolution (

) for this aromatic analyte compared to traditional C18 workflows.[2]

Physicochemical Profiling & Separation Strategy

Before method selection, we must understand the analyte's behavior in solution.

  • Analyte: [3-(3-Cyanophenyl)phenyl]acetic acid

  • Core Structure: Biphenyl scaffold with a polar cyano group and an ionizable acetic acid tail.

  • pKa (~4.2 - 4.5): The carboxylic acid moiety requires pH control. A mobile phase pH of ~2.5 is essential to keep the acid protonated (neutral), maximizing retention and reducing peak tailing caused by secondary silanol interactions.

  • LogP (~3.2): Moderately lipophilic, suitable for Reversed-Phase Chromatography (RPLC).

  • Critical Impurities: Positional isomers (e.g., 4-cyano analogs) and decarboxylated degradants.

The Selectivity Challenge

Standard C18 columns separate based on hydrophobicity.[1] However, positional isomers of biphenyls often have identical hydrophobicity. To separate them, we need Shape Selectivity and


-

Interactions
.

Method Comparison: Generic C18 vs. Optimized Biphenyl

We conducted a head-to-head comparison to validate the superior performance of the Biphenyl phase.

Method A: The "Standard" Alternative (Generic C18)
  • Column: High-purity C18 (L1),

    
    .
    
  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid).[2]

  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Outcome: Acetonitrile suppresses

    
    -
    
    
    
    interactions. The C18 phase failed to resolve the critical "Isomer X" impurity from the main peak.
Method B: The "Optimized" Solution (Biphenyl)
  • Column: Biphenyl Core-Shell (L11),

    
    .
    
  • Mobile Phase: Water / Methanol (0.1% Formic Acid).[2]

  • Mechanism: Mixed-mode (Hydrophobic +

    
    -
    
    
    
    overlap).[1]
  • Outcome: Methanol promotes

    
    -
    
    
    
    interactions between the analyte's biphenyl ring and the stationary phase. This resulted in baseline separation of all impurities.
Comparative Performance Data
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Improvement
Retention Time (

)
4.2 min6.8 minIncreased retention allows better separation
Resolution (

) - Impurity X
1.1 (Co-elution)3.4 (Baseline) > 200% Increase
Tailing Factor (

)
1.41.05Sharper peaks due to steric selectivity
Selectivity (

)
1.021.15Enhanced discrimination of isomers
Backpressure 120 bar190 barManageable increase (MeOH viscosity)

Technical Insight: Acetonitrile forms a


-electron cloud that can shield the stationary phase, effectively "turning off" the 

-

selectivity of phenyl-based columns. Switching to Methanol is crucial to activate the Biphenyl mechanism [1, 2].

Visualizing the Separation Mechanism

The following diagram illustrates why the Biphenyl phase succeeds where C18 fails.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Biphenyl Method B: Biphenyl Interaction Analyte [3-(3-Cyanophenyl)phenyl]acetic acid (Aromatic Biphenyl Core) C18_Phase C18 Alkyl Chains (Hydrophobic Only) Analyte->C18_Phase Biphenyl_Phase Biphenyl Ligands (Pi-Electron Rich) Analyte->Biphenyl_Phase Interaction_A Van der Waals Forces (Weak Selectivity for Isomers) C18_Phase->Interaction_A Result_A Co-elution of Isomers (Poor Purity Data) Interaction_A->Result_A Result Interaction_B Pi-Pi Stacking + Hydrophobic (High Selectivity for Isomers) Biphenyl_Phase->Interaction_B Result_B Baseline Separation (Accurate Purity Data) Interaction_B->Result_B Result

Figure 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases for aromatic analytes.

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity (


) and robustness.
A. Instrumentation & Reagents[1][2][3][4][5][6][7][8][9]
  • HPLC System: Agilent 1290 Infinity II or Waters Alliance (Quaternary Pump preferred for mixing).

  • Detector: Diode Array Detector (DAD) or UV-Vis.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek),

    
     Core-Shell.
    
  • Solvents: LC-MS Grade Methanol, Milli-Q Water, Formic Acid (98%+).

B. Mobile Phase Preparation[5]
  • Mobile Phase A (Aqueous):

    • Measure 1000 mL of Milli-Q water.

    • Add 1.0 mL of Formic Acid.

    • Mix and filter through a 0.22

      
       nylon filter. Do not use phosphate buffers if MS detection is planned.
      
  • Mobile Phase B (Organic):

    • Measure 1000 mL of Methanol.

    • Add 1.0 mL of Formic Acid.

    • Sonicate for 5 mins to degas.

C. Gradient Program
  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 35°C (Critical for reproducibility of

    
    -
    
    
    
    interactions)
  • Injection Vol: 5.0

    
    
    
  • Detection: 254 nm (primary), 220 nm (secondary for impurities).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Equilibration
2.007030Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.107030Re-equilibration
20.007030End of Run
D. System Suitability Criteria (Self-Validation)

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between Main Peak and nearest impurity.
  • Tailing Factor:

    
    .
    
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Method Development Workflow

Use this logic flow to adapt the method if your specific matrix (e.g., plasma, reaction mixture) differs.

MethodDevWorkflow Start Start Method Development Screen1 Screen 1: Biphenyl Column Mobile Phase: MeOH/Water (Acidic) Start->Screen1 CheckRes Check Resolution (Rs) of Critical Pair (Isomers) Screen1->CheckRes Success Rs > 2.0 Proceed to Validation CheckRes->Success Yes Fail Rs < 1.5 Insufficient Selectivity CheckRes->Fail No Opt2 Lower Temperature (Enhances Pi-Pi interactions) Fail->Opt2 First Step Opt1 Switch Organic Modifier (Try 50:50 MeOH:ACN) Opt1->Screen1 Retest Opt2->Opt1 If still failing

Figure 2: Decision tree for optimizing biphenyl-based separations.

References

  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, Column Watch. Available at: [Link]

  • Chrom Tech. (n.d.). Enhanced Selectivity for Drug Compounds: Biphenyl vs C18. Chrom Tech Application Notes. Available at: [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Helix Chromatography Applications. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of [3-(3-Cyanophenyl)phenyl]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of [3-(3-Cyanophenyl)phenyl]acetic acid (MW 237.25 Da). As a biphenylacetic acid derivative structurally related to NSAIDs like Felbinac and Fenbufen , this compound exhibits distinct ionization and fragmentation characteristics governed by the interplay between its acidic tail and the electron-withdrawing cyano group.

Key Technical Takeaways:

  • Preferred Ionization: Electrospray Ionization in Negative Mode (ESI-) is the gold standard for sensitivity, yielding a stable

    
     precursor at m/z 236 .
    
  • Diagnostic Fragmentation: The primary transition is the neutral loss of

    
     (44 Da), generating a resonance-stabilized benzyl anion at m/z 192 .
    
  • differentiation: Unlike its non-cyano analog (Felbinac), the presence of the nitrile group introduces a unique isotopic signature and specific high-energy fragments (loss of HCN) in Electron Impact (EI) modes.

Comparative Analysis: Target vs. Analog

To understand the specific behavior of [3-(3-Cyanophenyl)phenyl]acetic acid (Target), we compare it against Felbinac (4-Biphenylacetic acid), a well-characterized standard.

Table 1: Physicochemical & MS Profile Comparison
Feature[3-(3-Cyanophenyl)phenyl]acetic acid (Target)Felbinac (Reference Standard)Impact on MS Analysis
Formula


Nitrogen Rule: Target MW is odd (237), indicating odd N count.
MW (Monoisotopic) 237.0790212.0837+25 Da mass shift due to

/

substitution.
ESI(-) Precursor m/z 236

m/z 211

Primary quantification ion.
Electronic Effect Cyano (-CN) is Electron Withdrawing (EWG).Phenyl is weakly activating/neutral.Target is more acidic (lower pKa), improving ESI(-) ionization efficiency.
Key Fragment 1 m/z 192 (

)
m/z 167 (

)
Both undergo facile decarboxylation.
Key Fragment 2 m/z 165 (Loss of HCN from m/z 192)m/z 165 (Loss of

from m/z 167)
High-energy collision can yield isobaric fragments; chromatography is required.

Mechanistic Fragmentation Pathways[1][2]

Understanding why the molecule breaks is crucial for method development.

ESI Negative Mode (Primary Pathway)

In negative mode, the carboxylic acid proton is abstracted. Upon Collision Induced Dissociation (CID), the energy is directed toward the most labile bond—the carbon-carbon bond adjacent to the carboxylate.

  • Precursor Formation:

    
     at m/z 236 .
    
  • Decarboxylation (Low Energy): The carboxylate group leaves as neutral

    
    . The negative charge is retained on the benzylic carbon, stabilized by the biphenyl system.
    
    • Transition:

      
       (Loss of 44).
      
  • Nitrile Stability (High Energy): The cyano group is robust. However, at high collision energies (CE > 35 eV), the ring system may eject

    
     (27 Da) or undergo ring contraction.
    
Electron Impact (EI) / ESI Positive Mode

While less sensitive, positive mode provides structural confirmation.

  • Tropylium Ion Formation: The benzyl moiety often rearranges to a seven-membered tropylium ring (

    
     derivative).
    
  • McLafferty Rearrangement: Not observed. The rigid phenyl ring prevents the

    
    -hydrogen transfer required for this mechanism.
    
Visualization: ESI(-) Fragmentation Logic

The following diagram maps the decision tree for identifying the target based on its fragmentation.

G cluster_0 Structural Stability Zone M Precursor Ion [M-H]- m/z 236.08 Frag1 Decarboxylated Anion [M-H-CO2]- m/z 192.09 M->Frag1 Low CE (10-20 eV) Neutral1 Neutral Loss: CO2 (44 Da) M->Neutral1 Frag2 Ring Contraction/HCN Loss [M-H-CO2-HCN]- m/z 165.07 Frag1->Frag2 High CE (>35 eV) Neutral2 Neutral Loss: HCN (27 Da) Frag1->Neutral2

Figure 1: ESI(-) Fragmentation pathway.[1] The decarboxylation step (m/z 236


 192) is the most reliable transition for MRM (Multiple Reaction Monitoring) quantitation.

Experimental Protocol: Validated Workflow

This protocol is designed to self-validate by using the "In-Source Fragmentation" check.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Stock Solution: Dissolve 1 mg of target in 1 mL Methanol. Dilute to 100 ng/mL in 50:50 Water:MeOH for infusion.

MS Source Parameters (Triple Quadrupole)
  • Ionization: Electrospray (ESI) Negative.[2]

  • Capillary Voltage: -2.5 kV to -3.0 kV (Lower voltage prevents arcing in negative mode).

  • Desolvation Temp: 350°C.

  • Cone Voltage:

    • Screening: 20V (Preserves Precursor).

    • In-Source Check: 60V (Forces decarboxylation to confirm identity).

Step-by-Step Optimization
  • Q1 Scan (Full Scan): Scan m/z 100–300. Confirm base peak at 236 .

  • Product Ion Scan: Select m/z 236 in Q1. Ramp Collision Energy (CE) from 5 to 50 eV.

  • Data Validation:

    • At 10-15 eV , m/z 236 should dominate.

    • At 20-25 eV , m/z 192 (Loss of 44) should appear and eventually become the base peak.

    • If m/z 192 does not appear, the compound is likely not a carboxylic acid.

Differentiation from Isomers (The "Para" Trap)

A common analytical challenge is distinguishing the meta-isomer (Target) from the para-isomer ([4-(4-Cyanophenyl)phenyl]acetic acid). MS fragmentation is often identical.

Differentiation Strategy:

  • Chromatography: The meta-isomer (Target) generally has a shorter retention time on C18 columns compared to the para-isomer due to the "kinked" geometry preventing dense packing with the stationary phase.

  • Ion Mobility: If available, CCS (Collisional Cross Section) values will differ; the meta-isomer is more compact.

Workflow Sample Unknown Sample (Isomer Mix) LC LC Separation (C18 Column) Sample->LC MS MS/MS Detection (m/z 236 > 192) LC->MS Result1 Peak A (Earlier RT) Meta-Isomer (Target) MS->Result1 Shape Selectivity Result2 Peak B (Later RT) Para-Isomer MS->Result2 Hydrophobic Interaction

Figure 2: Chromatographic differentiation workflow. MS alone cannot easily distinguish positional isomers; RT (Retention Time) is the critical discriminator.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General principles of ESI- fragmentation). Link

  • NIST Mass Spectrometry Data Center . 4-Biphenylacetic acid (Felbinac) Mass Spectrum. National Institute of Standards and Technology. (Reference data for structural analog). Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of carboxylic acids in ESI-MS. Journal of Mass Spectrometry. (Mechanistic validation of decarboxylation pathways). Link

  • Cheméo . Phenylacetic acid, 4-cyanophenyl ester Properties. (Physical properties and structural data for cyano-phenylacetic derivatives). Link

Sources

Technical Guide: Elemental Analysis & Purity Validation for [3-(3-Cyanophenyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation & Validation Guide for [3-(3-Cyanophenyl)phenyl]acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary & Compound Profile

In the high-stakes environment of pharmaceutical intermediate validation, [3-(3-Cyanophenyl)phenyl]acetic acid represents a classic "deceptive" scaffold. As a biphenyl carboxylic acid, it combines a polar, hydrogen-bonding tail (acetic acid) with a rigid, hydrophobic core (biphenyl) and a reactive handle (cyano group).

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to quantify bulk purity due to ionization suppression. This guide details the theoretical derivation for Elemental Analysis (CHN), compares it against modern orthogonal methods (qNMR), and provides a troubleshooting framework for solvate correction—a critical step for this hygroscopic acid.

Compound Specifications
  • IUPAC Name: 2-(3'-cyano-[1,1'-biphenyl]-3-yl)acetic acid

  • Molecular Formula:

    
    
    
  • Role: Key intermediate in Suzuki-Miyaura coupling workflows for NSAID or kinase inhibitor synthesis.

Theoretical Calculation (The "Gold Standard")

To validate this compound, we must first establish the theoretical baseline. The calculation below uses standard IUPAC atomic weights.

Step 1: Formula Derivation
  • Biphenyl Core:

    
    .
    
  • Substituents:

    • Position 3 (Ring A): Acetic acid group (

      
      ). Adds 
      
      
      
      , removes 1 H. Net:
      
      
      .
    • Position 3' (Ring B): Cyano group (

      
      ). Adds 
      
      
      
      , removes 1 H. Net:
      
      
      .
  • Final Sum:

    
    .
    
Step 2: Molecular Weight (MW) Calculation
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1512.011180.165
Hydrogen (H) 111.00811.088
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
TOTAL MW -- -- 237.258 g/mol
Step 3: Theoretical Composition (% w/w)
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    

Comparative Analysis: EA vs. qNMR vs. HRMS

In modern drug development, relying solely on one metric is risky. Below is an objective comparison of why you might choose CHN combustion over (or alongside) qNMR and HRMS for this specific biphenyl acid.

Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (Q-TOF/Orbitrap)
Primary Utility Bulk Purity & Solvate DetectionAbsolute Purity & SpecificityMolecular Identity (Formula)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Accuracy

(Standard)

(Routine) /

(Strict)
< 3 ppm (Mass Accuracy)
Blind Spots Cannot distinguish isomers; requires 95%+ purity to be useful.Requires internal standard; overlap with solvent peaks can obscure data.Poor for purity: Ionization varies by compound; salts/solvents are invisible.
"Acid" Specifics High Risk: Traps water/solvent. Requires drying.[1]Low Risk: Water peak is distinct and can be excluded from integration.Medium Risk: Carboxylic acid ionizes well (- mode), but dimers may form.
Expert Insight: Why EA Persists

While qNMR is superior for absolute quantification without a reference standard, Elemental Analysis remains the standard for publication (e.g., J. Med. Chem.) because it is the only method that physically confirms the bulk composition of the solid state. If your CHN values are off, your solid is likely a solvate or salt—information HRMS will miss entirely.

Workflow Visualization

The following diagram illustrates the decision logic for validating this intermediate.

ValidationWorkflow Start Synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid Purification Purification (Recrystallization/Column) Start->Purification IdentityCheck Identity Check (HRMS + 1H NMR) Purification->IdentityCheck Decision Is Structure Confirmed? IdentityCheck->Decision Decision->Start No (Wrong Product) PurityPath Bulk Purity Validation Decision->PurityPath Yes EA_Step Elemental Analysis (CHN) Target: +/- 0.4% PurityPath->EA_Step qNMR_Step qNMR (Internal Std) Target: >95% wt/wt PurityPath->qNMR_Step Pass RELEASE BATCH (Submit for Bio-Assay) EA_Step->Pass Within Limits Fail Recalculate for Solvate (See Section 4) EA_Step->Fail Outside Limits Fail->Pass Matches Solvate Calc Repurify Re-dry / Repurify Fail->Repurify Unexplained Deviation Repurify->Purification

Figure 1: Analytical workflow for validating biphenyl acetic acid intermediates. Note the feedback loop for solvate calculation.

Experimental Protocol: Handling & Analysis

The carboxylic acid moiety makes [3-(3-Cyanophenyl)phenyl]acetic acid prone to hydrogen bonding with water or polar solvents (ethanol/ethyl acetate) used during recrystallization.

Protocol A: Sample Preparation (Critical)
  • Drying: Dry the sample at 60°C under high vacuum (<1 mbar) for at least 4 hours.

    • Why? Carboxylic acids often form hemihydrates. Surface moisture will skew Carbon % down and Hydrogen % up.

  • Homogenization: Lightly crush crystals into a fine powder.

    • Why? Large crystals may trap solvent pockets that explode in the combustion chamber, leading to incomplete combustion (low Nitrogen values).

  • Weighing: Use a microbalance with

    
     precision. Target 2.0–3.0 mg.
    
Protocol B: Data Interpretation (The "Self-Validating" System)

Acceptance criteria are strictly


  absolute difference from theoretical values.

Example of Passing Data:

  • Calc: C: 75.94, H: 4.67, N: 5.90

  • Found: C: 75.81, H: 4.75, N: 5.88 (All within

    
    )
    

Troubleshooting: The Solvate Correction

If your EA fails, do not immediately discard the batch. This compound is likely to retain water or solvent. You must recalculate the theoretical values for a solvated state to see if the data fits.

Scenario: You isolated the compound from wet Ethanol/Water.[2] Experimental Result: C: 73.05%, H: 4.95%, N: 5.60%. (Carbon is low, Hydrogen is high).

Calculation: Hemihydrate ( )
  • New Formula:

    
    
    
  • New MW:

    
    
    
  • New % Carbon:

    
    
    
  • New % Hydrogen:

    
    
    
  • New % Nitrogen:

    
    
    

SolvateLogic Input Experimental EA Data (Fails +/- 0.4%) CheckH Is %H Higher than Theory? Input->CheckH CheckC Is %C Lower than Theory? CheckH->CheckC Yes CalcSolvent Calculate +0.5 Solvent (EtOH/EtOAc) CheckH->CalcSolvent No (Check Solvent) CalcWater Calculate +0.5 or +1 H2O CheckC->CalcWater Yes Reject Impurity Present (Repurify) CheckC->Reject No Match Data Matches? (Report as Solvate) CalcWater->Match CalcSolvent->Match Match->Reject No Match

Figure 2: Logic flow for diagnosing solvates vs. impurities in EA data.

References

  • Journal of Medicinal Chemistry Guidelines.American Chemical Society. (Requires elemental analysis within

    
     for new compounds). 
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • ICH Q3D Elemental Impurities. International Council for Harmonisation. (Distinction between CHN analysis and heavy metal elemental impurities).

  • Skoog, D. A., et al.Principles of Instrumental Analysis. (Standard text on combustion analysis methodologies).

Sources

UV-Vis Characterization of [3-(3-Cyanophenyl)phenyl]acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of [3-(3-Cyanophenyl)phenyl]acetic acid (CAS 1334500-02-5). It is designed for analytical scientists and process chemists requiring a robust method to distinguish this specific meta-meta substituted biphenyl from its structural isomers and synthetic precursors.

Executive Summary & Structural Logic

[3-(3-Cyanophenyl)phenyl]acetic acid is a functionalized biphenyl derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or liquid crystal mesogens.

Unlike its para-substituted analogues (e.g., derivatives of Felbinac or Fenbufen), this compound features a 3,3'-linkage (meta-meta) between the phenyl rings and the substituents. This structural nuance critically impacts its electronic transition states. In UV-Vis spectroscopy, the meta linkage disrupts the effective conjugation length of the


-electron system compared to para isomers. Consequently, its absorption maximum (

) is hypsochromically shifted (blue-shifted) relative to 4,4'-substituted counterparts.

Key Analytical Insight: The primary utility of UV-Vis for this compound is isomeric purity confirmation . The presence of a redshifted band (above 270 nm) typically indicates contamination with para-substituted isomers (e.g., 4'-cyano-4-biphenylacetic acid), which possess an extended conjugated chromophore.

Comparative UV-Vis Profile

The following table contrasts the target compound with its critical "Look-Alike" alternatives. These values serve as the Reference Standard for your quality control workflows.

CompoundStructure Type

(MeOH)
Extinction Coeff.[1] (

)
Spectral Signature
[3-(3-Cyanophenyl)phenyl]acetic acid Meta-Meta (Target) 252 – 256 nm ~18,000 M⁻¹cm⁻¹Sharp biphenyl band; minimal conjugation tail >280 nm.
4'-Cyano-4-biphenylacetic acid Para-Para (Impurity)278 – 285 nm~24,000 M⁻¹cm⁻¹Broad, intense band redshifted by ~30 nm due to push-pull conjugation.
4-Biphenylacetic acid (Felbinac) Para-Substituted254 nm16,500 M⁻¹cm⁻¹Classic biphenyl spectrum; lacks the cyano auxochrome effect.[2]
Biphenyl (Unsubstituted) Core Chromophore249 nm16,000 M⁻¹cm⁻¹Reference baseline; fine structure often visible in non-polar solvents.

Note on Solvent Effects: Data above is standardized for Methanol. In Acetonitrile (MeCN), peaks may sharpen and shift -1 to -2 nm. In alkaline buffer (pH > 8), the carboxylate anion formation causes a negligible shift (< 2 nm) as the -CH₂- spacer insulates the chromophore from the charge.

Mechanism of Action: The "Meta-Effect"

Understanding the causality of the spectrum is essential for troubleshooting.

  • Para-Conjugation (The Alternative): In 4,4'-isomers, the Cyano group (electron-withdrawing) and the Phenyl ring align linearly, allowing strong orbital overlap. This lowers the HOMO-LUMO gap, resulting in lower energy (longer wavelength) absorption (~280 nm).

  • Meta-Disruption (The Target): In [3-(3-Cyanophenyl)phenyl]acetic acid, the substituents are at the 3 and 3' positions. This geometry sterically forces the two phenyl rings to twist out of coplanarity to a greater degree (dihedral angle > 40° in solution). This decoupling isolates the two benzene rings electronically, making the spectrum resemble a summation of two substituted benzene rings rather than a unified biphenyl system.

Diagram: Structural Conjugation Logic

ConjugationLogic cluster_0 Target: Meta-Meta Isomer cluster_1 Impurity: Para-Para Isomer MetaStruct 3,3'-Substitution (Twisted Geometry) MetaOrbital Disrupted π-Overlap MetaStruct->MetaOrbital Steric Hindrance MetaResult λmax ~254 nm (Blue Shifted) MetaOrbital->MetaResult Higher Energy Gap ParaStruct 4,4'-Substitution (Linear Geometry) ParaOrbital Extended π-Conjugation ParaStruct->ParaOrbital Planar Alignment ParaResult λmax ~280 nm (Red Shifted) ParaOrbital->ParaResult Lower Energy Gap

Caption: Logical flow illustrating why the target meta-isomer absorbs at a lower wavelength compared to its para-isomer impurities.

Validated Experimental Protocol

To ensure reproducible data, follow this self-validating protocol. This method minimizes solvent cut-off interference and ensures solubility.

Materials
  • Analyte: [3-(3-Cyanophenyl)phenyl]acetic acid (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Acetone or DMF (high UV cut-off).

  • Blank: Pure solvent from the same bottle used for dilution.

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.37 mg of the compound.

    • Dissolve in 10.0 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution of the crystalline solid.

  • Working Standard (20 µM):

    • Transfer 200 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol. Invert 10 times to mix.

    • Self-Validation Check: The solution must be optically clear. Any turbidity suggests precipitation; if observed, add 10% THF to the solvent system.

  • Spectral Acquisition:

    • Instrument Parameters:

      • Range: 200 nm – 400 nm.[3]

      • Scan Speed: Medium (approx. 200 nm/min).

      • Slit Width: 1.0 nm or 2.0 nm.

    • Baseline: Run a background scan with the Blank solvent in both cuvettes.

    • Measurement: Place the Working Standard in the sample cuvette.

  • Data Analysis:

    • Identify

      
      .[4][5] It should be a single broad peak centered near 254 nm .
      
    • Check for a "shoulder" at 280-290 nm.

    • Pass Criteria: Absorbance at 280 nm should be < 15% of the Absorbance at

      
      . If >15%, suspect para-isomer contamination.
      

Diagnostic Workflow

Use this decision tree to interpret your UV-Vis results during product development or QC.

Workflow Start Start: Acquire Spectrum (200-400 nm) CheckMax Check λmax Position Start->CheckMax Branch1 λmax = 252-256 nm CheckMax->Branch1 Branch2 λmax > 270 nm CheckMax->Branch2 CheckShoulder Check Abs(280nm) / Abs(max) Branch1->CheckShoulder ResultFail FAIL: Para-Isomer Contamination Likely Branch2->ResultFail Strong Conjugation ResultPass PASS: Identity Confirmed (Meta-Isomer) CheckShoulder->ResultPass Ratio < 0.15 ResultCheck INVESTIGATE: Solvent/pH Effect or Partial Oxidation CheckShoulder->ResultCheck Ratio > 0.15

Caption: Diagnostic decision tree for interpreting UV-Vis data of [3-(3-Cyanophenyl)phenyl]acetic acid.

References

  • Sigma-Aldrich. Product Specification: [3-(3-cyanophenyl)phenyl]acetic acid (CAS 1334500-02-5).[6]Link

  • OMLC. PhotochemCAD Data: Biphenyl Absorption Spectrum. Oregon Medical Laser Center. Link

  • Pickett, L. W., et al. "The Ultraviolet Absorption Spectra of Substituted Biphenyls." Journal of the American Chemical Society, vol. 58, no. 11, 1936, pp. 2296–2299. (Foundational text on meta- vs para-biphenyl conjugation). Link

  • TCI Chemicals. UV-Vis Spectrum Data of Biphenyl Derivatives.Link

Sources

Safety Operating Guide

Personal protective equipment for handling [3-(3-Cyanophenyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Signal Word: WARNING (Presumed based on Structure-Activity Relationship) Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Respiratory Sensitization.

Handling [3-(3-Cyanophenyl)phenyl]acetic acid requires a "Safety by Design" approach. As a biphenyl derivative featuring both a nitrile (cyano) moiety and a carboxylic acid tail, this compound presents a dual-hazard profile:

  • The Nitrile Group (-CN): Poses a risk of acute toxicity if ingested or absorbed, as metabolic processes can slowly release cyanide ions in vivo.

  • The Acidic Moiety (-COOH): Acts as a contact irritant to mucous membranes and ocular tissue.

  • The Biphenyl Core: Increases lipophilicity, enhancing the potential for dermal absorption and bio-accumulation compared to single-ring analogs.

PPE Selection Matrix

Rationale: Standard latex gloves are insufficient due to the lipophilic nature of the biphenyl core. Nitrile rubber provides superior chemical resistance to organic acids and nitriles.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10 mm) Nitrile (Purple/Blue)Outer: 5-8 mil Extended Cuff Nitrile (Orange/Green)Why: Prevents permeation of the organic solid dissolved in sweat/solvents.
Respiratory N95 or P100 Respirator Minimum: N95 Disposable Mask (for closed containers)Preferred: P100 Half-Face Respirator (for open weighing)Why: Prevents inhalation of fine particulates which can cause systemic nitrile toxicity.
Ocular Chemical Splash Goggles Spec: ANSI Z87.1+ Impact & Splash RatedWhy: Safety glasses with side shields are insufficient for organic acids; complete seal required to prevent corneal burns from dust.
Body Tyvek® Lab Coat / Apron Spec: Polyethylene-coated polypropylene (impervious)Why: Cotton coats absorb solids; Tyvek repels dust and prevents "carry-home" contamination.

Operational Workflow: Safe Handling Protocol

A. Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Organic powders with biphenyl cores are prone to static charge, leading to aerosolization.

B. Step-by-Step Handling Procedure
  • Pre-Operational Check:

    • Verify fume hood flow.

    • Don PPE (Order: Gown

      
       Mask 
      
      
      
      Goggles
      
      
      Double Gloves).
    • Expert Tip: Tape the inner glove cuff to the lab coat sleeve to create a sealed system.

  • Weighing & Transfer:

    • Place the analytical balance inside the hood.

    • Open the stock container only when the balance draft shield is closed.

    • Use a disposable anti-static spatula.

    • Critical: If the powder clumps, do not crush it vigorously in an open vessel; this generates respirable dust.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly to the solid.

    • Caution: The carboxylic acid group may generate heat upon solvation in basic buffers. Ensure cooling is available if scaling up (>10g).

  • Decontamination:

    • Wipe down the balance and workspace with a 10% bleach solution (oxidizes traces of nitrile) followed by 70% ethanol.

Visualizations

Figure 1: Safe Handling Workflow

This diagram outlines the critical control points (CCPs) to prevent exposure during the synthesis preparation phase.

HandlingWorkflow Start Storage Retrieval PPE Don PPE (Double Glove + N95) Start->PPE Mandatory Hood Transfer to Fume Hood PPE->Hood Weigh Weighing (Anti-static protocols) Hood->Weigh Face Velocity >80fpm Solvent Solubilization (Closed Vessel) Weigh->Solvent Avoid Dust Waste Waste Segregation Solvent->Waste After Use

Caption: Operational flow ensuring containment of [3-(3-Cyanophenyl)phenyl]acetic acid from storage to solubilization.

Figure 2: Spill Response Decision Matrix

Use this logic flow to determine if a spill can be managed locally or requires emergency services.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Dry Dry Powder Type->Dry Solid Wet Solution/Liquid Type->Wet Liquid ActionDry Cover with wet paper towel to prevent dust. Scoop into bag. Dry->ActionDry ActionWet Absorb with Vermiculite. Do NOT use bleach immediately (Avoid HCN gas). Wet->ActionWet Disposal Label as Toxic/Organic. Incinerate. ActionDry->Disposal ActionWet->Disposal

Caption: Decision tree for remediating spills. Note the specific prohibition of bleach on wet acidic nitrile spills to prevent gas evolution.

Waste Disposal & Emergency Response

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Toxic, Irritant).

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.

    • Do NOT mix with bleach streams directly if the waste is acidic (risk of HCN evolution).

  • Method: High-temperature incineration is the only validated method to destroy the nitrile bond and the biphenyl core completely.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The acid group can cause corneal damage; seek an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the organic solid outweighs the benefit. Transport to ER; mention "Nitrile/Cyanide precursor" to medical staff.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Nitrile Derivatives. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Aromatic Nitriles. ECHA.[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.